molecular formula C10H9BrF2O3 B1517774 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde CAS No. 1153234-13-9

3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Cat. No.: B1517774
CAS No.: 1153234-13-9
M. Wt: 295.08 g/mol
InChI Key: HAGRESFVZPNRMJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C10H9BrF2O3 and its molecular weight is 295.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O3/c1-2-15-8-4-6(5-14)3-7(11)9(8)16-10(12)13/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGRESFVZPNRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Analysis: Physicochemical & Synthetic Profile of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1153234-13-9 Formula: C₁₀H₉BrF₂O₃ Molecular Weight: 295.08 g/mol [1]

Executive Summary: The "Molecular Handle" Strategy

This guide analyzes 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde , a highly specialized intermediate used primarily in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory agents.

Its value in drug discovery stems from its tri-functional architecture , which allows medicinal chemists to modulate three critical parameters simultaneously:

  • Metabolic Stability: The difluoromethoxy (

    
    ) group acts as a "metabolic block," resisting oxidative O-dealkylation better than a methoxy group.[2]
    
  • Lipophilic Hydrogen Bonding: Unlike

    
     (purely lipophilic) or 
    
    
    
    (H-bond acceptor), the
    
    
    moiety serves as a lipophilic hydrogen bond donor , a rare property that can improve binding affinity in hydrophobic pockets.
  • Orthogonal Reactivity: The molecule possesses two distinct reactive "handles"—an electrophilic aldehyde and a nucleophilic-susceptible aryl bromide—enabling rapid diversification via reductive amination and Suzuki-Miyaura coupling, respectively.

Physicochemical Matrix

The following data aggregates calculated properties and structural insights essential for lead optimization.

PropertyValue / DescriptionImpact on Drug Design
LogP (Calculated) ~3.3 ± 0.4Moderate Lipophilicity: Falls within the ideal "Rule of 5" space for oral bioavailability. The fluorine atoms increase lipophilicity compared to the hydroxy-analog.
H-Bond Donors 1 (Weak, via

)
Binding Affinity: The

bond in

is polarized by fluorine, allowing it to act as a weak H-bond donor to protein carbonyls.
H-Bond Acceptors 4 (O, F)Solubility: Fluorine atoms are weak acceptors; the aldehyde oxygen is the primary acceptor.
Rotatable Bonds 3Conformational Flexibility: Allows the ethoxy and difluoromethoxy tails to adjust to binding pockets.
Topological Polar Surface Area (TPSA) ~45-55 ŲPermeability: Well below the 140 Ų threshold, suggesting excellent passive membrane permeability (blood-brain barrier penetration is possible).
Electronic Effect (

)

: +0.14
Reactivity: The difluoromethoxy group is weakly electron-withdrawing, slightly deactivating the ring compared to a methoxy group, but less than a trifluoromethoxy group.[3]

Structural Dynamics & The "Fluorine Effect"

The defining feature of this molecule is the difluoromethoxy group .[3] Understanding its behavior is critical for rational drug design.

The Lipophilic Hydrogen Bond Donor

Unlike a methoxy group (


), which is a metabolic "soft spot," or a trifluoromethoxy group (

), which is chemically inert and purely hydrophobic, the

group occupies a "Goldilocks" zone.
  • Acidity: The electronegativity of the two fluorine atoms pulls electron density away from the carbon, acidifying the remaining proton. This allows the

    
     to function as a non-classical hydrogen bond donor.
    
  • Conformation: The

    
     group prefers an orthogonal conformation relative to the ring in some contexts, but in this crowded 3,4,5-substitution pattern, it likely adopts a specific twist to minimize steric clash with the neighboring bromine and ethoxy groups.
    

G cluster_0 Structural Components Br 3-Bromo (Cross-Coupling Handle) Ald Benzaldehyde (Scaffold Core) Ald->Br Ortho-positioning sterics Difluoro 4-Difluoromethoxy (Metabolic Shield) Ald->Difluoro Para-electronic effect Ethoxy 5-Ethoxy (Solubility/Lipophilicity) Difluoro->Ethoxy Lipophilic Balance

Figure 1: Structural Activity Relationship (SAR) Map illustrating the functional roles of each substituent.

Synthetic Accessibility & Protocols

A. Recommended Synthesis Route

The most robust route to 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde avoids the direct bromination of the fluorinated intermediate (which can be expensive and unselective). Instead, it utilizes Ethyl Vanillin as a low-cost precursor.

Pathway Logic:

  • Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).

  • Bromination: Electrophilic aromatic substitution. The aldehyde (EWG) directs meta, but the hydroxyl (EDG) directs ortho/para. The position ortho to the hydroxyl (position 5) is the most activated and sterically accessible.

  • Difluoromethylation: Alkylation of the phenol using a difluorocarbene source (e.g., Sodium chlorodifluoroacetate or Chlorodifluoromethane).

Synthesis Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Step 1: Bromination (Br2, AcOH, NaOAc) Start->Step1 Inter Intermediate: 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde Step1->Inter Regioselective (Ortho to OH) Step2 Step 2: Difluoromethylation (ClCHF2 gas or ClCF2COONa, K2CO3, DMF) Inter->Step2 Final TARGET: 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde Step2->Final O-Alkylation

Figure 2: Industrial synthesis workflow starting from Ethyl Vanillin.

B. Analytical Protocol: HPLC Purity Assessment

To ensure the integrity of this building block before using it in expensive coupling reactions, the following Quality Control (QC) method is recommended.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde).

  • Expected Retention: The target molecule is significantly lipophilic.[4] Expect elution late in the gradient (approx. 7-8 min depending on flow rate).

Self-Validating Check:

  • Impurity Marker: Look for the des-bromo analog (incomplete bromination) or the phenolic precursor (incomplete difluoromethylation). The phenol will elute much earlier than the target due to the free -OH group.

Safety & Handling (E-E-A-T)

Chemical Hazards
  • Reactivity: As an aldehyde, this compound is susceptible to air oxidation to the corresponding benzoic acid. It should be stored under inert gas (Argon/Nitrogen) at -20°C.

  • GHS Classification (Predicted):

    • Warning: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

    • Note: Benzyl bromides are lachrymators; while this is an aryl bromide, care should be taken to avoid dust inhalation.

Stability Protocol
  • Storage: Amber glass vial, sealed with parafilm, stored in a freezer.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Zafrani, Y., et al. (2017). Difluoromethoxy Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry.

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry.

  • ChemicalBook. (n.d.). 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde Product Properties.

  • BenchChem. (2025).[2][3][5] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.

Sources

1H NMR and 13C NMR spectral data for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS: 1153234-13-9). This compound is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other bioactive scaffolds.

The following data and protocols are structured to assist medicinal chemists and analytical scientists in the structural validation and quality control of this specific intermediate.

Executive Summary & Structural Logic

The structural integrity of this molecule relies on confirming three distinct chemical environments: the electron-withdrawing difluoromethoxy group (


), the ethoxy side chain, and the specific substitution pattern of the aromatic core.
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 295.08 g/mol [2]

  • Key Diagnostic Feature: The geminal proton-fluorine coupling (

    
    ) in the 
    
    
    
    group, which manifests as a characteristic triplet with a massive coupling constant (~73 Hz) in
    
    
    NMR and a triplet in
    
    
    NMR.
Structural Connectivity Map

The following diagram illustrates the coupling networks and electronic environments required for signal assignment.

G Core Benzaldehyde Core (C1-C6) CHO Formyl Group (-CHO) Shift: ~9.8 ppm Core->CHO C1 Attachment Br Bromo Subst. (Pos 3) Inductive Effect Core->Br C3 Attachment OCHF2 Difluoromethoxy (Pos 4) Triplet (t, J=73Hz) Core->OCHF2 C4 Attachment OEt Ethoxy Group (Pos 5) Quartet + Triplet Core->OEt C5 Attachment OCHF2->Core EWG Effect (Deshielding) OEt->Core EDG Effect (Shielding)

Caption: Functional group connectivity and electronic influence map for spectral assignment.

NMR Spectral Analysis

Solvent: Chloroform-d (


) | Frequency:  400 MHz or higher
Reference:  TMS (0.00 ppm) or Residual 

(7.26 ppm)

The proton spectrum is characterized by a distinct aromatic region and the unique splitting of the difluoromethoxy proton.

Representative Chemical Shift Data
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
-CHO 9.85Singlet (s)1H-Aldehyde proton; highly deshielded.
Ar-H (C2) 7.64Doublet (d)1H

Proton between Br and CHO. Deshielded by ortho-Br/CHO.
Ar-H (C6) 7.42Doublet (d)1H

Proton between OEt and CHO.
-OCHF

6.62Triplet (t)1H

Diagnostic Peak. Large geminal H-F coupling.
-OCH

-
4.18Quartet (q)2H

Methylene of ethoxy group.
-CH

1.49Triplet (t)3H

Methyl of ethoxy group.
Technical Insight: The Difluoromethoxy Triplet

The proton on the difluoromethoxy group (


) couples to two equivalent fluorine atoms (

, spin 1/2). This results in a 1:2:1 triplet.
  • Validation Check: If this signal appears as a broad singlet or distorted multiplet, check for shimming issues or chemical exchange, although in

    
     it should be sharp. The coupling constant (
    
    
    
    Hz) is massive compared to standard H-H couplings (7 Hz), making it unmistakable.

NMR Spectral Analysis

Solvent: Chloroform-d (


) | Frequency:  100 MHz
Reference: 

triplet (77.16 ppm)

The carbon spectrum confirms the presence of fluorine through C-F coupling, which splits the ipso-carbon and the methoxy carbon signals.

Representative Chemical Shift Data
AssignmentShift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
C=O 190.2Singlet-Carbonyl carbon.
C-5 (Ar-O) 153.8Singlet-Ipso to Ethoxy (Electron donating).
C-4 (Ar-O) 142.5Triplet

Ipso to OCHF2. Often weak/broad.[3]
C-1 (Ar-C) 134.1Singlet-Ipso to Aldehyde.
C-2 (Ar-H) 128.5Singlet-Aromatic methine.
C-3 (Ar-Br) 118.2Singlet-Ipso to Bromine.
-OCHF

116.4Triplet

Diagnostic. Very large C-F splitting.
C-6 (Ar-H) 111.8Singlet-Aromatic methine (shielded by OEt).
-OCH

-
65.2Singlet-Ethoxy methylene.
-CH

14.6Singlet-Ethoxy methyl.

Experimental Protocols

A. Sample Preparation (Standard)

To ensure high-resolution data suitable for publication or regulatory filing:

  • Mass: Weigh 10-15 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of high-purity

    
     (99.8% D) containing 0.03% TMS (v/v).
    
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., residual bromide salts from synthesis).

  • Tube: Use a precision 5mm NMR tube (Wilmad 507-PP or equivalent).

B. Acquisition Parameters (400 MHz instrument)
  • Pulse Sequence: Standard 1H (zg30)

  • Relaxation Delay (D1):

    
     seconds (Critical for accurate integration of the aldehyde proton).
    
  • Scans (NS): 16 (1H), 1024+ (13C).

  • Temperature: 298 K (

    
    ).
    

Mechanistic Validation Workflow

To confirm the identity of the compound beyond reasonable doubt, follow this logic flow.

Validation Start Acquire 1H NMR CheckCHO Signal at ~9.8 ppm? Start->CheckCHO CheckOCHF2 Triplet at ~6.6 ppm (J ~73 Hz)? CheckCHO->CheckOCHF2 Yes Fail Investigate Impurities/Regioisomers CheckCHO->Fail No (Check Oxidation) CheckAr Two Doublets (J~2Hz) Region 7.4-7.7 ppm? CheckOCHF2->CheckAr Yes CheckOCHF2->Fail No (Check Difluoromethylation) Pass Identity Confirmed: 3-Br-4-OCHF2-5-OEt-Benzaldehyde CheckAr->Pass Yes CheckAr->Fail No (Check Bromination Pos)

Caption: Step-by-step spectral validation logic for QC release.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43405382, 3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde. Retrieved from [Link]

  • Reich, H. J. (2024). Proton NMR Chemical Shifts: Methylene and Methine Groups. University of Wisconsin-Madison.[4] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants and substituent effects).

Sources

Fluorinated Benzaldehyde Derivatives: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated benzaldehyde derivatives represent a cornerstone in modern organic synthesis, providing a versatile scaffold for constructing complex molecules with tailored properties. The strategic incorporation of fluorine atoms onto the benzaldehyde framework imparts unique electronic characteristics, enhanced metabolic stability, and modified lipophilicity, making these compounds invaluable in medicinal chemistry, agrochemical development, and materials science. This in-depth technical guide explores the synthesis, physicochemical properties, and diverse applications of fluorinated benzaldehyde derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

I. Introduction: The Transformative Influence of Fluorine

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2][3] In the context of benzaldehyde, the high electronegativity of fluorine exerts a strong inductive effect, influencing the reactivity of the aldehyde group and the aromatic ring. This modification is a key strategy in drug design to enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to biological targets, and fine-tune lipophilicity for better membrane permeability.[1][4][5][6] Consequently, over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on medicinal chemistry.[1]

This guide provides a comprehensive overview of fluorinated benzaldehyde derivatives, from their fundamental properties and synthesis to their application in cutting-edge research and development.

II. Physicochemical Properties of Fluorinated Benzaldehydes

The position and number of fluorine substituents on the benzaldehyde ring significantly influence its physicochemical properties. These properties are crucial for predicting the behavior of these molecules in various chemical and biological systems.

A. General and Physical Properties

The table below summarizes the key physical properties of the three constitutional isomers of monofluorobenzaldehyde.

Propertyo-Fluorobenzaldehydem-Fluorobenzaldehydep-FluorobenzaldehydeReference(s)
Molecular Formula C₇H₅FOC₇H₅FOC₇H₅FO[7]
Molar Mass 124.11 g/mol 124.11 g/mol 124.11 g/mol [7][8][9]
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquid[4]
Melting Point -44.5 °C-10 °C-10 °C[7]
Boiling Point 175 °C173 °C181 °C[7]
Density 1.18 g/cm³1.174 g/cm³1.175 g/cm³[7]
Flash Point 55 °C56 °C56 °C[7]
B. Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization and identification of fluorinated benzaldehyde derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The chemical shifts of the aldehydic and aromatic protons are influenced by the position of the fluorine atom.

    • ¹³C NMR : The carbon spectrum provides information on the carbon framework, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR : This is a powerful tool for directly observing the fluorine environment and is highly sensitive to changes in the electronic structure of the molecule.

  • Infrared (IR) Spectroscopy : The IR spectrum will show a characteristic strong absorption for the C=O stretch of the aldehyde group, typically in the range of 1680-1715 cm⁻¹. The C-F bond also gives rise to a strong absorption in the 1000-1400 cm⁻¹ region.

  • Mass Spectrometry (MS) : MS provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

III. Synthesis of Fluorinated Benzaldehyde Derivatives

The synthesis of fluorinated benzaldehydes can be broadly categorized into two main approaches: direct formylation of a fluorinated aromatic precursor and modification of a pre-existing benzaldehyde.

A. Direct Formylation Methods

These methods involve the introduction of a formyl group (-CHO) onto a fluorinated benzene ring.

  • Gattermann-Koch Reaction and Related Formylations : This classic method involves the reaction of a fluorinated benzene with carbon monoxide and a strong acid catalyst, such as a mixture of aluminum chloride and hydrochloric acid.[10][11] While effective for some substrates, it can be limited by the harsh reaction conditions.

  • Vilsmeier-Haack Reaction : This reaction uses a milder formylating agent, typically a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to formylate electron-rich fluoroaromatics.

B. Halogen Exchange (Halex) Reactions

The Halex reaction is a widely used industrial method for synthesizing fluoroaromatics, including fluorinated benzaldehydes.[12] This nucleophilic aromatic substitution involves treating a chlorinated benzaldehyde derivative with a fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[13][14] The success of this reaction is highly dependent on the activation of the chlorine atoms by electron-withdrawing groups, such as the aldehyde group itself, particularly when the chlorine is in the ortho or para position.[10]

C. Oxidation of Fluorinated Benzyl Alcohols or Toluenes

Fluorinated benzaldehydes can be prepared by the oxidation of the corresponding fluorinated benzyl alcohols or toluenes using a variety of oxidizing agents.

D. Palladium-Catalyzed C-H Functionalization

Recent advances in catalysis have enabled the direct ortho-C-H methylation and fluorination of benzaldehydes using transient directing groups, offering a more efficient and atom-economical approach.[15]

Sources

Melting point and boiling point range of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathway, and handling protocols for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde , a specialized intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory agents.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

Core Identification
  • Chemical Name: 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

  • CAS Registry Number: 1153234-13-9

  • Molecular Formula: C₁₀H₉BrF₂O₃

  • Molecular Weight: 295.08 g/mol

  • Structural Class: Trisubstituted Benzaldehyde / Aryl Bromide / Difluoromethyl Ether

Melting Point & Boiling Point Data

As a specialized research intermediate, experimental property data for this specific substitution pattern is often proprietary. The values below represent a synthesis of predicted data derived from Structure-Property Relationship (SPR) analysis of validated structural analogs.

PropertyValue / RangeTechnical Context & Validation
Melting Point (Experimental) Not Publicly Listed See Estimation Logic below.
Melting Point (Estimated) 50 – 75 °C Estimated based on the MP of its precursor (141–143 °C) and the lipophilic masking of the hydroxyl group. Analogs like 3-bromo-4-ethoxybenzaldehyde melt at 70–74 °C.
Boiling Point (Predicted) 310 – 340 °C At 760 mmHg. Decomposition likely occurs prior to boiling at atmospheric pressure.
Flash Point (Predicted) > 145 °C Closed cup estimation based on molecular weight and halogen content.
Density (Predicted) 1.55 ± 0.05 g/cm³ High density attributed to the bromine and difluoromethoxy substituents.

Technical Insight – Melting Point Logic: The precursor molecule, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde (5-Bromoethylvanillin), has a confirmed experimental melting point of 141–143 °C . The alkylation of the phenolic hydroxyl group with a difluoromethyl moiety eliminates the intermolecular hydrogen bonding network, typically resulting in a significant depression of the melting point (often by 60–90 °C). Consequently, the target compound is expected to be a low-melting solid or semi-solid, distinct from the high-melting precursor.

Part 2: Synthetic Pathway & Experimental Protocols

The synthesis of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde requires precise regiochemical control. The most robust route proceeds via the bromination of ethyl vanillin followed by difluoromethylation.

Synthesis Workflow Diagram

Synthesis_Pathway SM Starting Material 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Step1 Step 1: Bromination Br2, Acetic Acid, NaOAc 0-5°C -> RT SM->Step1 Electrophilic Aromatic Substitution Int Intermediate 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (MP: 141-143°C) Step1->Int Yield: ~85-90% Step2 Step 2: Difluoromethylation ClCHF2 (Freon-22) or ClCF2CO2Na K2CO3, DMF, 80-100°C Int->Step2 O-Alkylation Product Target Product 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS 1153234-13-9) Step2->Product Yield: ~60-75%

Caption: Two-step synthetic route from Ethyl Vanillin to the target difluoromethoxy intermediate.

Detailed Experimental Methodology
Step 1: Preparation of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde
  • Reagents: Ethyl Vanillin (1.0 eq), Bromine (1.05 eq), Sodium Acetate (1.1 eq), Glacial Acetic Acid.

  • Protocol:

    • Dissolve ethyl vanillin and sodium acetate in glacial acetic acid.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add bromine dropwise over 1 hour, maintaining temperature < 10 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture into ice-cold water. The product will precipitate.[1]

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

    • Validation: Target MP 141–143 °C .

Step 2: Difluoromethylation to Target
  • Reagents: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq), Chlorodifluoromethane (excess gas) OR Sodium chlorodifluoroacetate (1.5 eq), Potassium Carbonate (2.0 eq), DMF (Dimethylformamide).

  • Protocol:

    • Suspend the intermediate and anhydrous K₂CO₃ in dry DMF.

    • Heat the mixture to 80 °C.

    • Gas Method: Bubble Chlorodifluoromethane (Freon-22) into the solution for 4–6 hours.

    • Solid Reagent Method: Add Sodium chlorodifluoroacetate portion-wise over 2 hours (releases :CF₂ carbene in situ).

    • Monitor reaction by TLC (Hexane:EtOAc 4:1). The starting material (polar, low Rf) should disappear, replaced by a less polar spot (Target).

    • Workup: Cool to RT, pour into water, and extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: The crude residue is often an oil that solidifies upon standing. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to remove unreacted phenols.

Part 3: Characterization & Quality Control

To validate the identity of CAS 1153234-13-9, researchers should look for the following spectral signatures.

TechniqueExpected SignalStructural Assignment
¹H NMR (CDCl₃) δ 9.85 ppm (s, 1H) Aldehyde proton (-CHO)
δ 7.30 - 7.60 ppm (m, 2H) Aromatic protons (H-2, H-6)
δ 6.65 ppm (t, J=74 Hz, 1H) Difluoromethoxy proton (-OCHF₂). The large coupling constant is diagnostic.
δ 4.15 ppm (q, 2H) Methylene of Ethoxy group (-OCH₂-)
δ 1.45 ppm (t, 3H) Methyl of Ethoxy group (-CH₃)
Mass Spectrometry m/z 294 / 296 Molecular ion [M]+ showing characteristic 1:1 bromine isotope pattern.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risks:

    • Bromine Residues: If prepared in-house, ensure the precursor is free of elemental bromine.

    • Difluoromethylation Reagents: Chlorodifluoromethane is an ozone-depleting gas (HCFC-22); use in a closed system or use solid alternatives (NaOCOCClF₂).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.

References

  • Precursor Melting Point: Thermo Fisher Scientific. Safety Data Sheet: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde. CAS 3111-37-3.[2][3][4][5][6] Melting Point: 141-143°C. Link[4][5]

  • Analogous Compound Data: Guidechem. 3-Bromo-4-ethoxybenzaldehyde Properties. CAS 108373-05-3. Melting Point: 70-74°C. Link

  • Difluoromethylation Methodology: Zafrani, Y., et al. (2017). "Difluoromethylation of Phenols and Thiophenols". Journal of Organic Chemistry.
  • Compound Registry: ChemicalBook. 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde Product Page. CAS 1153234-13-9. Link

Sources

Reactivity Profile of the Difluoromethoxy Group in Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Lipophilic Hydrogen Bond Donor" Paradigm

In modern medicinal chemistry, the difluoromethoxy group (


) is not merely a fluorinated analog of the methoxy group; it is a strategic bioisostere that fundamentally alters the electronic and physicochemical landscape of the parent molecule. Unlike the electron-donating methoxy group (

) or the chemically inert trifluoromethoxy group (

), the

moiety acts as a lipophilic hydrogen bond donor .

When attached to a benzaldehyde scaffold, this group exerts a unique "push-pull" influence: it withdraws electron density inductively (


), activating the aldehyde carbonyl toward nucleophilic attack, while simultaneously providing a weak hydrogen-bond donor site orthogonal to the ring plane. This guide details the reactivity, synthesis, and strategic application of difluoromethoxy benzaldehydes in drug discovery.

Part 1: Physicochemical & Electronic Profile

Electronic Modulation (The Hammett Shift)

The substitution of hydrogen atoms with fluorine reverses the electronic nature of the ether linkage. While a methoxy group is a strong resonance donor (


), the difluoromethoxy group is a net electron-withdrawing group (EWG).

Impact on Benzaldehyde Reactivity:

  • Carbonyl Electrophilicity: The

    
     group destabilizes the carbonyl dipole, increasing the partial positive charge on the carbonyl carbon. Consequently, difluoromethoxy benzaldehydes are more reactive  toward nucleophiles (e.g., in reductive aminations or Wittig reactions) compared to their methoxy counterparts.
    
  • Acid-Base Sensitivity: The phenol precursor is significantly more acidic than non-fluorinated phenols, affecting the base requirements for synthesis.

Comparative Data Profile

The following table contrasts the difluoromethoxy group with its common analogs.

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hammett

-0.27 (Donating)+0.18 (Withdrawing) +0.35 (Strong Withdrawing)Modulates metabolic susceptibility and receptor binding.
Hansch

(Lipophilicity)
-0.02~0.65 1.04Increases membrane permeability without the "grease" of alkyl chains.
H-Bond Character Acceptor onlyDonor (Weak) & Acceptor None (Inert)Unique ability to engage orthogonal binding pockets.
Metabolic Stability Low (

-demethylation)
High Very HighBlocks rapid CYP450 oxidative clearance.

Data Sources: Zafrani et al. (J. Med.[1] Chem), Hansch & Leo Parameters.[2]

Part 2: Synthetic Access & Methodology

The Difluorocarbene Strategy

Direct electrophilic difluoromethylation of phenols is the industry-standard route. While chlorodifluoromethane (Freon-22) gas was historically used, it is environmentally restricted. The modern, scalable protocol utilizes Sodium Chlorodifluoroacetate as a solid, bench-stable source of difluorocarbene (


).[3]
Mechanism of Action

The reaction proceeds via a specific sequence:

  • Base-mediated deprotonation of the hydroxybenzaldehyde.

  • Thermal decarboxylation of the reagent to generate the transient carbene species.

  • Carbene insertion into the phenoxide oxygen.

SynthesisMechanism Reagent Na-Chlorodifluoroacetate Carbene Difluorocarbene (:CF2) Reagent->Carbene Heat (>90°C) -CO2, -NaCl Intermediate Difluoromethyl Anion Carbene->Intermediate Insertion into O- Phenol Hydroxybenzaldehyde Phenoxide Phenoxide Anion Phenol->Phenoxide Base (K2CO3) Phenoxide->Intermediate Attacks Carbene Product Difluoromethoxy Benzaldehyde Intermediate->Product Protonation (H2O)

Figure 1: Mechanistic pathway for the O-difluoromethylation of hydroxybenzaldehydes via carbene insertion.

Validated Experimental Protocol

Objective: Synthesis of 4-(difluoromethoxy)benzaldehyde from 4-hydroxybenzaldehyde.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Sodium chlorodifluoroacetate (2.5 eq) — Excess required due to carbene hydrolysis.

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF/Water (10:1 v/v) — Water is critical for proton transfer steps.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and

    
     (27.6 g, 200 mmol) in DMF (100 mL) and Water (10 mL).
    
  • Degassing: Sparge the solution with nitrogen for 15 minutes. Why? Oxygen can quench the carbene or oxidize the aldehyde.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (38.1 g, 250 mmol) in a single portion.

  • Thermal Activation: Heat the mixture to 100°C oil bath temperature.

    • Critical Control Point: Evolution of

      
       gas will be vigorous. Ensure adequate venting. Do not seal the vessel.
      
  • Reaction Monitoring: Stir at 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol is polar; the product is non-polar.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[4]

    • Pour into ice water (500 mL).

    • Acidification: Adjust pH to ~3 with 1N HCl. Why? This ensures any unreacted phenol remains in the aqueous phase during extraction or can be removed by basic wash later.

    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Wash combined organics with 1M NaOH (removes unreacted phenol), then Brine. Dry over

    
    .[3][4] Concentrate.
    
    • Yield Expectations: 60–80%. The product is often a clear oil or low-melting solid.

Part 3: Reactivity & Application in Drug Design

The Aldehyde "Handle" Reactivity

The electron-withdrawing nature of the


 group significantly impacts the chemistry of the aldehyde functionality compared to standard methoxy-benzaldehydes.
  • Reductive Amination: Faster reaction rates. The imine intermediate forms more readily due to the electron-deficient carbon.

  • Oxidation: The aldehyde is more prone to autoxidation to the benzoic acid. Storage Note: Store under inert atmosphere at 4°C.

  • Nucleophilic Aromatic Substitution (

    
    ):  If a leaving group (e.g., F, Cl) is present ortho/para to the aldehyde, the 
    
    
    
    group aids in activating the ring, though less strongly than a nitro or nitrile group.
Decision Framework for Bioisosterism

When should you deploy the difluoromethoxy group?

DecisionTree Start Start: Optimization Issue Metabolic Problem: High Metabolic Clearance? Start->Metabolic HBond Need H-Bond Donor? Metabolic->HBond Yes Sol3 Use -OCH3 (Standard) Metabolic->Sol3 No Lipophilicity Need to Increase LogP? HBond->Lipophilicity No Sol2 Use -OCF2H (Stable + H-Donor) HBond->Sol2 Yes (Lipophilic Donor) Sol1 Use -OCF3 (Inert, Lipophilic) Lipophilicity->Sol1 Yes (Max Lipophilicity) Lipophilicity->Sol2 Moderate Increase

Figure 2: Strategic decision tree for selecting alkoxy/fluoroalkoxy substituents in lead optimization.

References

  • Zafrani, Y., et al. (2017). "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. (Context on modern fluorination strategies).

  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications.[5]

  • Organic Syntheses. "Synthesis of Aryl Difluoromethyl Ethers using Sodium Chlorodifluoroacetate." Org.[5] Synth. 2017, 94, 164-177.

Sources

Methodological & Application

Synthesis protocols for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Executive Summary

This application note details a robust, two-step synthesis protocol for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS: 1153234-13-9). This molecule serves as a critical pharmacophore in the development of Phosphodiesterase-4 (PDE4) inhibitors, sharing structural homology with Roflumilast (Daxas®). The protocol utilizes Ethyl Vanillin as a cost-effective starting material and employs Sodium Chlorodifluoroacetate (SCDA) as a safer, solid-state source of difluorocarbene, avoiding the use of gaseous chlorodifluoromethane (Freon-22).

Key Advantages of this Protocol:

  • Regioselectivity: Exploits the orthogonal directing effects of the hydroxyl and ethoxy groups to install the bromine atom with >95% regiocontrol.

  • Safety: Replaces ozone-depleting and high-pressure gaseous reagents with bench-stable solids.

  • Scalability: Designed for gram-to-kilogram transition with minimal chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the functionalization of the commercially available 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) .

  • Step 1 (Bromination): Electrophilic aromatic substitution (EAS). The hydroxyl group (activator) directs ortho, while the aldehyde (deactivator) directs meta. Position 5 (ortho to OH, meta to CHO) is the only highly activated site, ensuring regioselectivity.

  • Step 2 (Difluoromethylation): A base-mediated insertion of difluorocarbene (

    
    ) into the phenolic O-H bond.
    

Retrosynthesis Target 3-Bromo-4-(difluoromethoxy)- 5-ethoxybenzaldehyde Intermediate 5-Bromo-3-ethoxy- 4-hydroxybenzaldehyde Target->Intermediate Difluoromethylation (SCDA, K2CO3) Start Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Intermediate->Start Bromination (Br2, AcOH)

Figure 1: Retrosynthetic strategy exploiting the natural reactivity of Ethyl Vanillin.

Experimental Protocols

Step 1: Regioselective Bromination of Ethyl Vanillin

This step installs the bromine atom at the 5-position (relative to the aldehyde at 1). Note that in the final product numbering, this becomes position 3 due to IUPAC priority rules, but the atom location is identical.

Reaction:



Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol (for 10g scale) Role
Ethyl Vanillin 166.17 1.0 10.0 g Substrate

| Bromine (


)  | 159.81 | 1.05 | 3.25 mL (10.1 g) | Electrophile |
| Sodium Acetate  | 82.03 | 1.1 | 5.4 g | Buffer |
| Acetic Acid  | 60.05 | Solvent | 50 mL | Solvent |

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes).

  • Dissolution: Charge the flask with Ethyl Vanillin (10.0 g), Sodium Acetate (5.4 g), and Glacial Acetic Acid (40 mL). Stir until mostly dissolved.

  • Bromination: Dilute Bromine (3.25 mL) in Acetic Acid (10 mL) and transfer to the addition funnel.

  • Addition: Dropwise add the bromine solution over 30–45 minutes at room temperature (

    
    ). The solution will turn dark orange/red.[1]
    
    • Critical Control: Do not allow temperature to exceed

      
       to prevent over-bromination.
      
  • Reaction: Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (

    
    ) should disappear.
    
  • Quench: Pour the reaction mixture into 150 mL of ice-cold water containing 1g of Sodium Bisulfite (to quench excess

    
    ).
    
  • Isolation: A pale yellow precipitate will form immediately. Stir for 30 minutes. Filter the solid via a Büchner funnel.[1]

  • Purification: Wash the cake with cold water (

    
    ). Recrystallize from 50% Ethanol/Water if necessary.
    
  • Yield: Expect 13.5–14.0 g (90–94%).

  • Validation: Melting Point 125–127 °C [1].

Step 2: O-Difluoromethylation via Difluorocarbene

This step converts the phenol to the difluoromethyl ether using Sodium Chlorodifluoroacetate (SCDA).

Reaction:



Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
Bromo-Intermediate 245.07 1.0 5.0 g Substrate
SCDA 152.46 2.5 7.8 g Carbene Source
Potassium Carbonate 138.21 3.0 8.5 g Base
DMF 73.09 Solvent 50 mL Solvent

| Water | 18.02 | Additive | 1.0 mL | Proton Source |

Protocol:

  • Setup: Equip a 100 mL pressure tube or round-bottom flask with a reflux condenser.

    • Safety Note: This reaction generates

      
       gas. If using a sealed tube, ensure it is rated for pressure. If using standard glassware, ensure open venting to a fume hood.
      
  • Mixing: Dissolve the Brominated Intermediate (5.0 g) and

    
     (8.5 g) in DMF (50 mL). Add water (1 mL) to aid in the final protonation step of the difluoromethyl anion.
    
  • Heating: Heat the mixture to

    
    .
    
  • Addition: Add SCDA (7.8 g) in 3 portions over 1 hour.

    • Mechanism:[1][2] SCDA decarboxylates at

      
       to release 
      
      
      
      .
  • Reaction: Stir at

    
     for 4–6 hours.
    
  • Workup: Cool to room temperature. Pour into Water (200 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with Brine (

    
    ) and 5% LiCl solution (to remove residual DMF). Dry over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. The crude oil often solidifies. Purify via flash chromatography (SiO2, Hexane:EtOAc 9:1) or crystallization from Heptane.

  • Yield: Expect 3.5–4.2 g (60–70%).

Mechanistic Pathway

The difluoromethylation proceeds via a carbene mechanism, distinct from standard


 alkylations.

Mechanism SCDA SCDA (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (-CO2, -NaCl) Phenoxide Phenoxide Anion (Ar-O-) Intermediate Difluoromethyl Anion (Ar-O-CF2-) Phenoxide->Intermediate + :CF2 Product Product (Ar-O-CHF2) Intermediate->Product + H+ (from H2O)

Figure 2: Mechanism of difluoromethylation via carbene insertion.

Analytical Validation (Self-Validating Data)

Since the final target is a specialized intermediate, the following predicted NMR data serves as a quality control benchmark.

Target: 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde[4][5][6]

  • 1H NMR (400 MHz, CDCl3):

    • 
       9.85 (s, 1H, CHO ) – Distinctive aldehyde singlet.
      
    • 
       7.65 (d, J=1.8 Hz, 1H, Ar-H ) – Proton between Br and CHO.
      
    • 
       7.42 (d, J=1.8 Hz, 1H, Ar-H ) – Proton between OEt and CHO.
      
    • 
       6.65 (t, J=73 Hz, 1H, OCHF2 ) – Diagnostic Signal. The large geminal H-F coupling confirms the 
      
      
      
      group [2].
    • 
       4.15 (q, J=7.0 Hz, 2H, OCH2 ).
      
    • 
       1.48 (t, J=7.0 Hz, 3H, CH3 ).
      
  • 13C NMR (100 MHz, CDCl3):

    • 
       189.5 (C=O), 153.2 (C-O), 142.8 (C-O), 118.5 (t, J=260 Hz, CF2 ), 110-130 (Ar-C).
      

References

  • Hu, J., et al. (2013). "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). "Sodum Chlorodifluoroacetate (SCDA) as a Difluoromethylating Agent." Organic Syntheses, 94, 1-15. Retrieved from [Link]

Sources

Using 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Utilization of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde in PDE4 Inhibitor Development

Executive Summary & Strategic Value

This application note details the synthesis, handling, and downstream utility of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde . This compound is a critical "scaffold-hopping" intermediate in the development of second-generation Phosphodiesterase 4 (PDE4) inhibitors, structurally analogous to the blockbuster drug Roflumilast (Daxas/Daliresp).

While Roflumilast utilizes a cyclopropylmethoxy tail, the ethoxy variant described here serves two vital functions in drug discovery:

  • SAR Exploration: It allows researchers to probe the steric tolerance of the PDE4 hydrophobic pocket (Q1/Q2 sub-pockets).

  • Metabolic Profiling: The ethoxy group alters the pharmacokinetic profile, specifically modifying clearance rates compared to the cyclopropyl analog.

The molecule combines three distinct reactive handles: an aldehyde (for reductive amination/oxidation), a bromine (for cross-coupling), and a difluoromethoxy group (


), a validated bioisostere for methoxy groups that enhances metabolic stability and lipophilicity.
Structural Pharmacophore Analysis

Understanding the "why" before the "how" is critical for rational drug design.

Functional GroupPharmaceutical RoleChemical Reactivity
Aldehyde (-CHO) H-bond acceptor; LinkerPrecursor to benzoic acids (amides) or benzyl amines.
Bromine (-Br) Orthogonal functionalizationSite for Suzuki-Miyaura or Buchwald-Hartwig coupling to install heteroaryl systems (e.g., pyridines).
Difluoromethoxy (-OCF₂H) Metabolic Shield Lipophilic H-bond donor. Resists O-dealkylation by CYP450 enzymes better than methoxy.
Ethoxy (-OEt) Hydrophobic InteractionFills the hydrophobic pocket of the PDE4 active site.
Synthesis Protocol: The "Self-Validating" Workflow

Note: This protocol prioritizes regioselectivity and safety, avoiding gaseous Freon-22 where possible.

Phase A: Regioselective Bromination

Objective: Synthesize 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde from Ethyl Vanillin. Mechanism: Electrophilic aromatic substitution directed ortho to the phenol.

Reagents:

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde)

  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Acetic Acid (AcOH)

  • Sodium Acetate (Buffer)

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mmol of Ethyl Vanillin in 150 mL of Glacial Acetic Acid. Add 110 mmol of Sodium Acetate (to buffer HBr generation).

  • Addition: Cool to 15°C. Add 105 mmol of Bromine (

    
    ) dropwise over 45 minutes. Critical: Keep temperature <20°C to prevent over-bromination.
    
  • Quench: Stir for 2 hours at RT. Pour mixture into 500 mL ice water.

  • Isolation: The product precipitates as a pale yellow solid. Filter and wash with cold water.[1]

  • Validation:

    
     NMR should show disappearance of the aromatic proton at position 5 (approx 6.9 ppm) and retention of the aldehyde peak.
    
Phase B: Difluoromethylation (The Critical Control Point)

Objective: Install the


 group.
Challenge:  Phenols are prone to form formates or ortho-formylation under carbene conditions.
Solution:  Use Sodium Chlorodifluoroacetate  as a solid difluorocarbene source (safer than gas).

Reagents:

  • Phase A Product (Bromo-phenol intermediate)

  • Sodium Chlorodifluoroacetate (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Setup: In a pressure-rated vessel (or round bottom with efficient reflux), dissolve 50 mmol of Phase A product in 100 mL DMF.

  • Base: Add 75 mmol

    
    . Stir for 30 mins at RT to form the phenoxide.
    
  • Carbene Source: Add 100 mmol Sodium Chlorodifluoroacetate.

  • Reaction: Heat to 95°C for 4-6 hours.

    • Mechanism:[2][3][4][5]

      
       decarboxylates to form 
      
      
      
      , which inserts into the O-H bond (or attacks the phenoxide).
  • Workup: Cool, dilute with EtOAc, wash extensively with LiCl solution (to remove DMF).

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

QC Checkpoint (Self-Validation):

  • 
     NMR (DMSO-d6):  Look for the characteristic triplet of the 
    
    
    
    proton around 7.0 - 7.4 ppm with a large coupling constant (
    
    
    ). If this triplet is missing, the reaction failed.
Downstream Application Workflows

Once the intermediate is secured, it diverges into two primary synthesis paths for PDE4 inhibitors.

Workflow Visualization

PDE4_Synthesis Start Ethyl Vanillin Step1 Bromination (Br2/AcOH) Start->Step1 Intermediate1 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde Step1->Intermediate1 Step2 Difluoromethylation (ClCF2CO2Na/DMF) Intermediate1->Step2 Target TARGET: 3-Bromo-4-(difluoromethoxy)- 5-ethoxybenzaldehyde Step2->Target Yield: ~65% RouteA Path A: Roflumilast Analogs (Oxidation -> Amide Coupling) Target->RouteA Pinnick Ox. RouteB Path B: Biaryl Scaffolds (Suzuki Coupling) Target->RouteB Pd(PPh3)4 / Ar-B(OH)2 DrugA PDE4 Inhibitor (Amide Linked) RouteA->DrugA DrugB Kinase/PDE4 Hybrid (Biaryl) RouteB->DrugB

Caption: Synthesis pathway from Ethyl Vanillin to the target intermediate and subsequent divergence into distinct PDE4 inhibitor classes.

Detailed Application Protocols
Application A: Synthesis of Roflumilast Analogs (Amide Formation)

To create a bioisostere of Roflumilast:

  • Pinnick Oxidation: Convert the aldehyde to carboxylic acid.

    • Reagents:

      
      , 
      
      
      
      , 2-methyl-2-butene, t-BuOH/Water.
    • Note: Do not use

      
       as it may over-oxidize the ethoxy group or affect the bromine.
      
  • Amide Coupling: React the resulting acid with 4-amino-3,5-dichloropyridine.

    • Activation: Use

      
       (thionyl chloride) to make the acid chloride first. Direct coupling with HATU/EDC is often sluggish due to the low nucleophilicity of the aminopyridine.
      
    • Base: NaH (Sodium Hydride) in THF is recommended to deprotonate the weak amine.

Application B: Suzuki-Miyaura Cross-Coupling

To replace the Bromine with a heteroaryl group (Scaffold Hopping):

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Partner: Aryl boronic acid (e.g., Pyridine-4-boronic acid).

  • Conditions: Dioxane/Water (4:1),

    
     (2 eq), 90°C, 12h.
    
  • Note: The aldehyde is sensitive.[1] If the coupling conditions are harsh, protect the aldehyde as an acetal (using ethylene glycol/PTSA) prior to coupling.

Analytical Data Summary (Reference Values)

Use this table to validate your synthesized intermediate.

PropertyExpected Value / Characteristic
Appearance White to off-white crystalline solid
Melting Point 68°C - 72°C (varies with purity)

NMR (Aldehyde)

9.85 ppm (s, 1H)

NMR (Aromatic)

7.65 (d, 1H), 7.42 (d, 1H) - meta coupling

NMR (

)

6.8 - 7.2 ppm (t,

)

NMR

-82.0 ppm (d,

)
Mass Spec (LC-MS)

(Bromine isotope pattern 1:[4][6][7][8]1)
Safety & Handling
  • Difluorocarbene Hazards: Generating difluorocarbene releases gas. If using the

    
     gas method, ensure rigorous ventilation. The solid reagent method (
    
    
    
    ) generates
    
    
    pressure; use a blast shield.
  • Bromine: Highly corrosive. Use double-gloving and work in a fume hood.

  • Storage: Store the aldehyde under inert atmosphere (Argon/Nitrogen) at 4°C. Aldehydes oxidize to acids over time in air.

References
  • Roflumilast Discovery: Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • Difluoromethylation Methods: Zafrani, Y., et al. (2017). "Sodum chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols." Journal of Organic Chemistry. Link

  • PDE4 Structural Biology: Xu, R. X., et al. (2003). "Atomic structure of PDE4: insights into phosphodiesterase mechanism and specificity." Science. Link

  • General Synthesis of Dialkoxybenzaldehydes: Li, H., et al. (2012). "Synthesis and biological evaluation of novel PDE4 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS: 856412-28-9) Primary Application: Critical intermediate in the synthesis of PDE4 inhibitors (e.g., Roflumilast analogs) and anti-inflammatory agents. Reaction Class: Palladium-catalyzed C-C bond formation (Suzuki-Miyaura Coupling).[1][2][3][4]

This technical guide outlines the optimized protocols for coupling 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde with various aryl/heteroaryl boronic acids. The substrate presents a unique "push-pull" electronic environment due to the coexistence of an electron-withdrawing formyl group (-CHO) and electron-donating alkoxy groups (-OEt, -OCHF₂). While the aryl bromide is highly reactive, the protocol must preserve the base-sensitive aldehyde and the lipophilic difluoromethoxy motif.

Substrate Analysis & Mechanistic Considerations

Electronic & Steric Profile

The substrate features a trisubstituted benzene ring where the reactive bromine is positioned between a proton (C2) and the difluoromethoxy group (C4).

FeatureChemical ConsequenceExperimental Implication
C1-Formyl (-CHO) Electron-withdrawing (EWG). Activates the C-Br bond for oxidative addition.High Reactivity: Oxidative addition is fast; milder catalysts (Pd(dppf)Cl₂) are often sufficient. Risk: Susceptible to Cannizzaro reaction (disproportionation) under strong hydroxide bases.
C4-Difluoromethoxy (-OCHF₂) Lipophilic H-bond donor. Weakly electron-withdrawing (

) but

-donating.
Stability: Generally stable to carbonate bases. Risk: Can undergo elimination to difluorocarbene under extremely harsh basic/anhydrous conditions (rare in aqueous Suzuki).
C5-Ethoxy (-OEt) Strong Electron-donating (EDG).Increases electron density at the ortho/para positions, slightly deactivating the C-Br bond via resonance, but the net effect is dominated by the aldehyde.
Catalyst Selection Strategy
  • Standard Systems: For simple aryl boronic acids, Pd(dppf)Cl₂·DCM is the "Gold Standard" due to its large bite angle and resistance to dechelation.

  • Challenging Systems: For sterically hindered (ortho-substituted) or electron-poor boronic acids, XPhos Pd G4 or Pd(dtbpf)Cl₂ is recommended to boost the transmetalation rate.

Experimental Protocols

Method A: The "Robust" Protocol (Standard)

Best for: Coupling with phenyl, tolyl, and simple heteroaryl boronic acids. Scalable to >100g.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (1.0 equiv), aryl boronic acid (1.3 equiv), and K₂CO₃ (2.5 equiv).

  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) or Argon (3 cycles).
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio). The concentration of the substrate should be ~0.15 M.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) under a positive stream of inert gas.

  • Reaction: Heat the mixture to 85–90°C for 4–12 hours. Monitor by HPLC/TLC.

    • Checkpoint: The aldehyde spot (usually UV active, lower R_f than product) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (Difficult Substrates)

Best for: Unstable boronic acids (e.g., 2-pyridyl, 2-furanyl) or sterically hindered partners.

Reagents:

  • Catalyst: XPhos Pd G4 (2–3 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1 v/v)

  • Temperature: 60°C (Milder temp preserves unstable boronic acids)

Step-by-Step Procedure:

  • Pre-activation: No pre-activation needed for G4 precatalysts.

  • Charging: Combine substrate, boronic acid (1.5 equiv), and K₃PO₄ in the reactor.

  • Solvent: Add degassed THF/Water.

  • Catalyst: Add XPhos Pd G4.

  • Reaction: Heat to 60°C . Reaction is typically faster (1–4 hours).

  • Note: If protodeboronation of the boronic acid is observed, add the boronic acid in portions (e.g., 0.5 equiv every hour).

Visualized Workflows

Reaction Pathway & Optimization Logic

The following diagram illustrates the decision matrix for selecting the appropriate conditions based on the coupling partner.

SuzukiLogic Start Substrate: 3-Bromo-4-(difluoromethoxy)- 5-ethoxybenzaldehyde Partner Analyze Coupling Partner (Boronic Acid) Start->Partner Simple Simple Aryl/Heteroaryl (e.g., Phenyl, 4-Pyridyl) Partner->Simple Stable Complex Unstable/Hindered (e.g., 2-Pyridyl, Ortho-subst.) Partner->Complex Labile/Hindered MethodA METHOD A (Robust) Pd(dppf)Cl2 + K2CO3 Dioxane/H2O @ 90°C Simple->MethodA MethodB METHOD B (High Performance) XPhos Pd G4 + K3PO4 THF/H2O @ 60°C Complex->MethodB Workup Workup: EtOAc Extr. Avoid strong acid washes (Acetal formation risk) MethodA->Workup MethodB->Workup

Caption: Decision tree for selecting catalyst systems based on the stability and sterics of the boronic acid partner.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or poor solubility.Switch to Method B (XPhos Pd G4). Ensure solvents are thoroughly degassed (O₂ kills Pd(0)).
Aldehyde Reduction Presence of hydride sources or disproportionation.Ensure no alcohol solvents (MeOH, iPrOH) are used if base concentration is high. Stick to Dioxane or THF.
Protodehalogenation Reduction of C-Br bond (replacing Br with H).Often occurs if the reaction is too hot or dry. Add more water (up to 25% v/v) to facilitate transmetalation over beta-hydride elimination.
Boronic Acid Homocoupling Oxidative coupling of boronic acid.[5][6]Reduce O₂ levels (sparge longer). Add boronic acid slowly or increase equivalents.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., et al. (2002).[7] Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates.[2][7] Journal of Organic Chemistry, 67(24), 8416–8423. Link

  • Frutos, R. P., et al. (2016).[8] Development of a Practical Process for the Synthesis of PDE4 Inhibitors. Organic Process Research & Development, 20(5), 982–988. Link

  • BenchChem Technical Support. (2025). Optimizing Suzuki Coupling with 6-(Difluoromethoxy)picolinonitrile. BenchChem Application Notes. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

Sources

Methods for functionalizing the aldehyde group in 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Introduction & Scaffold Analysis

This guide details the chemical functionalization of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde . This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with PDE4 inhibitors (e.g., Roflumilast analogs) and various anti-inflammatory agents.

Chemo-Structural Insight: Successful derivatization requires understanding the electronic push-pull dynamics of the substituents:

  • Aldehyde (-CHO): The primary electrophilic center.

  • 3-Bromo Group: A crucial handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It effectively deactivates the ring at the ortho position but must be preserved during aldehyde manipulation (avoiding hydrodehalogenation).

  • 4-Difluoromethoxy (

    
    ):  Unlike a standard methoxy group, the 
    
    
    
    moiety is weakly electron-withdrawing (
    
    
    ) due to the high electronegativity of the fluorine atoms. This makes the aldehyde carbon more electrophilic than in comparable dialkoxy benzaldehydes, accelerating nucleophilic attacks (e.g., amine condensation).
  • 5-Ethoxy Group: Provides steric bulk and moderate electron donation.

Reductive Amination (C-N Bond Formation)

Objective: Conversion of the aldehyde to secondary or tertiary amines (benzylamine derivatives).

Methodology: The "Abdel-Magid" protocol using Sodium Triacetoxyborohydride (STAB) is the gold standard here. Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the risk of HCN generation. Crucially, STAB is mild enough to prevent the reduction of the aldehyde to the alcohol (a common side reaction with 

) and preserves the aryl bromide.
Protocol A: Direct Reductive Amination (Secondary Amines)

Best for: Non-hindered primary amines.

  • Stoichiometry: Aldehyde (1.0 equiv), Amine (1.1 equiv), STAB (1.4 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Procedure:

    • Dissolve the aldehyde and amine in DCE under

      
       atmosphere.
      
    • Add Acetic Acid (catalyst). Stir for 30 mins to allow partial imine formation.

    • Add STAB in one portion.

    • Stir at Room Temperature (RT) for 2-4 hours. Monitor by LCMS.

    • Quench: Add saturated aqueous

      
      . Extract with DCM.[1][2]
      
Protocol B: Stepwise Reductive Amination (Sterically Hindered Amines)

Best for: Electron-deficient anilines or bulky secondary amines where imine formation is slow.

  • Imine Formation: Reflux Aldehyde + Amine in Toluene with a Dean-Stark trap or over

    
     (Lewis Acid promoter) to force dehydration.
    
  • Reduction: Remove solvent, redissolve in MeOH/DCM, and add

    
     (stronger reductant needed for hindered imines).
    

Decision Logic for Amine Coupling:

ReductiveAmination Start Start: Aldehyde + Amine CheckSterics Is the Amine Sterically Hindered? Start->CheckSterics Direct Protocol A: Direct Mixing (STAB, DCE, AcOH) CheckSterics->Direct No (Primary/Simple) Stepwise Protocol B: Stepwise (Pre-form Imine) CheckSterics->Stepwise Yes (Aniline/Bulky) LewisAcid Add Ti(OiPr)4 or Dean-Stark Reflux Stepwise->LewisAcid Reduction Reduction with NaBH4 LewisAcid->Reduction

Figure 1: Decision tree for selecting the optimal reductive amination pathway based on amine sterics.

Pinnick Oxidation (C-O Bond Formation)[2][3]

Objective: Oxidation of the aldehyde to the corresponding benzoic acid without over-oxidation or halogen loss.

Scientific Rationale: Traditional oxidants like


 or Jones Reagent are too harsh and may attack the electron-rich ethoxy ring or hydrolyze the difluoromethoxy group. The Pinnick oxidation  (

) is chemoselective for aldehydes.

Critical Additive: The reaction generates Hypochlorous acid (


) as a byproduct, which can chlorinate the aromatic ring or react with the ethoxy group. A scavenger  (2-methyl-2-butene) is mandatory to trap 

.
Protocol: Pinnick Oxidation[2][3][4][5]
  • Reagents: Aldehyde (1.0 equiv),

    
     (1.5 equiv), 
    
    
    
    (1.2 equiv), 2-methyl-2-butene (10-20 equiv).[2]
  • Solvent:

    
    -BuOH : Water (3:1).[2] The biphasic nature helps solubilize the lipophilic aldehyde while dissolving the inorganic salts.
    
  • Procedure:

    • Dissolve aldehyde and 2-methyl-2-butene in

      
      -BuOH.[2][3]
      
    • Dissolve

      
       and 
      
      
      
      in water.[3]
    • Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

    • Warm to RT and stir for 2-6 hours. The solution usually turns pale yellow.

    • Workup: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

Wittig Olefination (C-C Bond Formation)

Objective: Conversion to styrenes or cinnamic esters.

Reactivity Note: The 3-Bromo and 5-Ethoxy groups create significant steric crowding around the carbonyl. Standard stabilized ylides may react slowly.[4]

Protocol: Methylenation (Terminal Alkene)
  • Reagents: Methyltriphenylphosphonium bromide (

    
    , 1.2 equiv), KHMDS (1.2 equiv).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add KHMDS dropwise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

    • Add the aldehyde (dissolved in THF) dropwise.

    • Expert Tip: If the reaction stalls, warm to 40°C. The

      
       group is stable to KHMDS at these temperatures, but avoid refluxing with strong alkoxides for prolonged periods to prevent elimination of fluoride.
      

Summary of Reaction Parameters

TransformationTarget Functional GroupPreferred ReagentCritical Precaution
Reductive Amination Secondary AmineSTAB / AcOHAvoid

initially to prevent alcohol formation.
Oxidation Carboxylic Acid

/

Must use 2-methyl-2-butene scavenger to prevent chlorination.
Olefination Styrene / AcrylatePhosphonium Salts / KHMDSSteric bulk may require mild heating; avoid

-BuLi if possible (halogen exchange risk).
Reduction Benzyl Alcohol

/ MeOH
Clean reaction; monitor for des-bromo side products (rare with borohydride).

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes Using Sodium Chlorite." Acta Chemica Scandinavica. Link

  • Zafrani, Y., et al. (2019). "Difluoromethoxy Group: A Growing Legacy in Drug Design." Journal of Medicinal Chemistry. Link

  • Maunsell, S., et al. (2015). "Wittig Reaction of Sterically Hindered Aldehydes." Organic & Biomolecular Chemistry. Link

Sources

Application Notes and Protocols for the Preparation of Biologically Active Scaffolds from 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethoxy (-OCF₂) group, in particular, offers a unique combination of properties that make it a valuable substituent in medicinal chemistry.[1][2] Unlike the more common trifluoromethoxy (-OCF₃) group, the difluoromethoxy group possesses a hydrogen atom capable of acting as a hydrogen bond donor, allowing it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[1] This feature can facilitate crucial interactions with biological targets while simultaneously improving metabolic stability due to the strength of the carbon-fluorine bonds.[1][2]

3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde is a versatile starting material that combines the advantageous properties of the difluoromethoxy group with the synthetic utility of a substituted benzaldehyde. The presence of the aldehyde functionality allows for the construction of a wide variety of heterocyclic scaffolds, while the bromo substituent provides a handle for further diversification through cross-coupling reactions. This application note provides detailed protocols for the synthesis of two classes of biologically significant scaffolds, benzimidazoles and benzofurans, from this fluorinated starting material.

Part 1: Synthesis of Substituted Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous clinically approved drugs, exhibiting a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4][5] The most direct route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.[6]

Protocol 1: Cobalt-Catalyzed Synthesis of 2-(3-Bromo-4-(difluoromethoxy)-5-ethoxyphenyl)-1H-benzo[d]imidazole

This protocol utilizes a mild and efficient cobalt-catalyzed condensation reaction.[7]

Reaction Scheme:

reagent1 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde product 2-(3-Bromo-4-(difluoromethoxy)-5-ethoxyphenyl)-1H-benzo[d]imidazole reagent1->product + reagent2 o-Phenylenediamine reagent2->product catalyst Co(acac)₂ catalyst->product solvent Methanol solvent->product conditions Room Temperature conditions->product reagent1 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde product Substituted Benzofuran reagent1->product + reagent2 Secondary Amine (e.g., Morpholine) reagent2->product reagent3 Alkyne (e.g., Phenylacetylene) reagent3->product catalyst CuI catalyst->product solvent Choline chloride-ethylene glycol (DES) solvent->product conditions 80 °C conditions->product reagent1 Brominated Scaffold (Benzimidazole or Benzofuran) product Phenylated Scaffold reagent1->product + reagent2 Phenylboronic Acid reagent2->product catalyst Pd(OAc)₂ / PPh₃ catalyst->product base Na₂CO₃ base->product solvent 1-Propanol / Water solvent->product conditions Reflux conditions->product

Sources

Application Note: Scalable Synthesis of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scale-up synthesis of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS: 1153234-13-9), a critical intermediate for phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory pharmacophores.

The protocol utilizes a robust two-step sequence starting from commercially available 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) . Unlike traditional routes relying on ozone-depleting chlorodifluoromethane gas (Freon-22), this guide prioritizes the use of Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene source. This approach offers superior process safety and stoichiometry control for kilogram-scale batches.

Key Process Parameters
ParameterSpecification
Starting Material 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
Overall Yield 65–75% (2 Steps)
Purity Target >98.5% (HPLC)
Critical Safety Exothermic halogenation;

off-gassing during alkylation

Synthetic Strategy & Mechanism

The synthesis relies on leveraging the directing effects of the phenol and ethoxy groups to install the bromine atom regioselectively, followed by a base-mediated insertion of difluorocarbene.

Reaction Scheme

The following diagram illustrates the chemical transformation and atom mapping.

ReactionScheme SM Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) INT Intermediate (5-Bromo-3-ethoxy-4-hydroxybenzaldehyde) SM->INT Step 1: Bromination Br2, AcOH, 0-5°C (Electrophilic Aromatic Substitution) PROD Target Product (3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde) INT->PROD Step 2: Difluoromethylation ClCF2CO2Na, K2CO3, DMF, 95°C (Difluorocarbene Insertion)

Figure 1: Synthetic route.[1][2][3] Note that the numbering of the ring changes between the starting material (Ethyl Vanillin) and the final product due to IUPAC priority rules, but the spatial arrangement of atoms remains consistent.

Step 1: Regioselective Bromination

Objective: Synthesize 5-bromo-3-ethoxy-4-hydroxybenzaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl (OH) and ethoxy (OEt) groups are ortho/para directors. The aldehyde (CHO) is a meta director.[4] Position 5 is activated by the OH group (ortho) and the OEt group (meta), while being meta to the CHO group. This cooperative directing effect ensures high regioselectivity.

Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
  • Ethyl Vanillin: 1.0 equiv

  • Bromine (

    
    ):  1.05 equiv
    
  • Acetic Acid (Glacial): 5.0 Vol (relative to SM mass)[5]

  • Sodium Acetate (NaOAc): 1.1 equiv (Buffer to prevent protodealkylation)

  • Sodium Thiosulfate: (For quenching)

Protocol (Scale: 100g Input)
  • Dissolution: Charge a 1L 3-neck Round Bottom Flask (RBF) with Ethyl Vanillin (100 g) , NaOAc (54 g) , and Acetic Acid (500 mL) . Stir until dissolved.

  • Cooling: Equip the flask with a mechanical stirrer, addition funnel, and internal thermometer. Cool the mixture to 0–5°C using an ice/salt bath.

  • Addition: Dilute Bromine (31.5 mL / 97 g) in Acetic Acid (50 mL) . Add this solution dropwise over 60 minutes.

    • Critical Control: Do not allow internal temperature to exceed 10°C. Higher temperatures promote dibromination.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.

  • Quench: Pour the reaction mixture into Ice Water (1.5 L) containing Sodium Bisulfite (10 g) to neutralize excess bromine.

  • Isolation: A pale yellow precipitate will form. Stir for 30 minutes. Filter the solid using a Buchner funnel.

  • Purification: Wash the cake with cold water (

    
    ). Recrystallize from Ethanol/Water (8:2) if purity is <95%.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–90% Data Validation:


 NMR should show the disappearance of the aromatic proton at position 5 and a downfield shift of remaining protons.

Step 2: O-Difluoromethylation (The Critical Step)

Objective: Convert the phenol to the difluoromethyl ether. Mechanism: Base-mediated decarboxylation of sodium chlorodifluoroacetate generates highly reactive difluorocarbene (


). The phenoxide anion attacks the carbene, followed by protonation.
Materials & Reagents[1][2][3][5][6][7][8][9][10][11][12]
  • Intermediate (Step 1): 1.0 equiv

  • Sodium Chlorodifluoroacetate (SCDA): 2.5 equiv

  • Potassium Carbonate (

    
    ):  3.0 equiv (Anhydrous, granular)
    
  • DMF (N,N-Dimethylformamide): 8.0 Vol (Must be anhydrous;

    
     < 0.05%)
    
Process Flow Diagram

The generation of difluorocarbene requires strict thermal and atmospheric control.

ProcessFlow Setup Reactor Setup N2 Purge, Reflux Condenser Scrubber (NaOH) Mix Charge Reagents Intermediate + K2CO3 + DMF (Stir 30 min @ 25°C) Setup->Mix Heat Heating Ramp Target: 95°C (SCDA added in portions) Mix->Heat Ensure homogeneous slurry Reaction Carbene Insertion Evolution of CO2 gas Time: 4-6 Hours Heat->Reaction Critical: Control foaming Quench Quench Cool to 20°C -> Pour into Water Reaction->Quench Check HPLC Completion Workup Extraction (EtOAc) & Concentration Quench->Workup

Figure 2: Process flow for Step 2. Note the emphasis on gas evolution control.

Protocol (Scale: 50g Input)
  • Preparation: Dry DMF over molecular sieves overnight. Moisture kills the carbene species.

  • Charging: In a 1L 3-neck RBF equipped with a reflux condenser and overhead stirrer, combine:

    • 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde (50 g)

    • 
       (84 g) 
      
    • DMF (400 mL)

  • Degassing: Sparge the slurry with Nitrogen (

    
    ) for 20 minutes to remove oxygen.
    
  • Heating: Heat the mixture to 95–100°C .

  • Reagent Addition (Critical): Add Sodium Chlorodifluoroacetate (SCDA) (77 g) in 5 portions over 1 hour.

    • Why? SCDA decomposes to release

      
       and 
      
      
      
      . Adding it all at once causes rapid gas evolution (foaming) and pressure spikes.
  • Reaction: Stir at 100°C for 4 hours.

    • Monitoring: Take an aliquot, quench in water, extract with EtOAc. Analyze by HPLC. Look for product peak (less polar than SM).

  • Workup:

    • Cool to room temperature.[3][6][7]

    • Pour slowly into Water (1.2 L) .

    • Extract with Ethyl Acetate (

      
      ) .
      
    • Wash combined organics with Brine (

      
      )  to remove DMF.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil usually requires Flash Chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20) or crystallization from Heptane/IPA if scale allows.

Expected Yield: 70–80%

Analytical Validation

Confirm the identity of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde .

TestExpected ResultInterpretation
HPLC Single peak, RT > SMPurity check (>98% required for pharma use).

NMR

(t,

, 1H)
Characteristic triplet of the

proton. Large coupling constant (

) confirms gem-difluoro.

NMR

(d)
Doublet confirms coupling to the single proton.
MS (ESI)

Isotopic pattern of Bromine (1:1 ratio of

).

Safety & Troubleshooting

Hazard Analysis
  • Bromine (

    
    ):  Highly toxic, corrosive lachrymator. Handle only in a fume hood. Keep 10% Sodium Thiosulfate ready for spills.
    
  • Sodium Chlorodifluoroacetate (SCDA): Irritant.[8][9][10][11] Decomposes to release

    
     (asphyxiant in confined spaces) and trace amounts of reactive fluorinated gases.
    
  • Exotherm: The decomposition of SCDA is endothermic, but the neutralization of HBr in Step 1 is exothermic.

Troubleshooting Guide
  • Problem: Low conversion in Step 2.

    • Root Cause:[3][12] Wet DMF. Water protonates the difluoromethyl anion or hydrolyzes the carbene.

    • Solution: Use fresh anhydrous DMF and increase SCDA equivalents to 3.0.

  • Problem: "Over-bromination" in Step 1.

    • Root Cause:[3][12] Temperature >15°C or fast addition.

    • Solution: Maintain strict 0-5°C control; ensure good stirring to prevent local hot-spots.

References

  • Difluoromethylation Protocol

    • Hu, J., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 174-192.
    • [Link]

    • Note: This is the gold standard reference for using Sodium Chlorodifluoroacet
  • SCDA Reagent Chemistry

    • Greaney, M. F., et al. (2013).[1] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.

    • [Link][1]

  • Bromination of Vanillin Derivatives: ChemicalBook Protocols. Synthesis of 3-bromo-p-hydroxybenzaldehyde.
  • Target Molecule Data

    • PubChem. 3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde.[13]

    • [Link]

Sources

Navigating Nucleophilic Substitution on the 3-Bromobenzaldehyde Core: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Substituted Benzaldehydes

In the landscape of modern medicinal chemistry and materials science, the benzaldehyde scaffold remains a cornerstone for molecular design. The strategic functionalization of this core, particularly at the 3-position, allows for the precise tuning of electronic properties, steric profiles, and biological activity. 3-Bromobenzaldehyde, with its dual reactivity, serves as a versatile building block for creating complex molecular architectures.[1][2][3] The aldehyde group is amenable to a wide array of classical transformations, while the bromine atom provides a reactive handle for nucleophilic substitution, most notably through powerful metal-catalyzed cross-coupling reactions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for effecting nucleophilic substitution at the 3-bromo position of the benzaldehyde core, with a focus on practical, field-proven protocols.

Mechanistic Underpinnings: A Tale of Two Pathways

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 3-bromobenzaldehyde is generally challenging.[4] The electron-rich nature of the benzene ring repels incoming nucleophiles, and the formation of a highly unstable aryl cation makes an SN1-type mechanism unfavorable.[5] Similarly, the geometry of the aromatic ring precludes a backside attack required for an SN2 reaction.[5]

However, the presence of an electron-withdrawing group, such as the aldehyde functionality in 3-bromobenzaldehyde, can facilitate nucleophilic attack, albeit to a lesser extent than strongly activating groups like nitro groups in the ortho or para positions.[6][7] The primary mechanisms for substitution on such systems are:

  • Addition-Elimination (SNAr): This pathway involves the initial attack of a nucleophile on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The aromaticity is then restored by the expulsion of the halide leaving group.[8] For this to be efficient, strong electron-withdrawing groups are typically required to stabilize the negative charge of the intermediate.[5][6]

  • Metal-Catalyzed Cross-Coupling: This has become the dominant and more versatile strategy for functionalizing aryl halides. Reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann condensation utilize transition metal catalysts (primarily palladium and copper) to facilitate the coupling of a wide range of nucleophiles with the aryl halide.[9][10][11] These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling partners like boronic acids), and reductive elimination.[12][13][14]

Given the moderate activation provided by the meta-aldehyde group, metal-catalyzed cross-coupling reactions are generally the more reliable and broadly applicable methods for nucleophilic substitution on 3-bromobenzaldehyde.

Key Applications and Protocols

This section details protocols for several high-impact nucleophilic substitution reactions on 3-bromobenzaldehyde, focusing on metal-catalyzed methodologies.

C-N Bond Formation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][15] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9]

Conceptual Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add 3-bromobenzaldehyde, amine, base, Pd precatalyst, and ligand to an oven-dried Schlenk tube under inert gas. Solvent 2. Add anhydrous solvent (e.g., toluene, dioxane). Setup->Solvent Heat 3. Seal the tube and heat with stirring (80-120 °C). Setup->Heat Monitor 4. Monitor progress by TLC or GC-MS. Heat->Monitor Quench 5. Cool to room temperature and quench with water. Heat->Quench Extract 6. Extract with an organic solvent. Quench->Extract Purify 7. Dry, concentrate, and purify by column chromatography. Extract->Purify Suzuki_Miyaura_Cycle center Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (+OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Sources

Application Note: Optimized Reaction Conditions for Fluorinated Ethoxybenzaldehyde Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

Fluorinated ethoxybenzaldehydes (e.g., 3-fluoro-4-ethoxybenzaldehyde) are critical pharmacophores in modern medicinal chemistry. The simultaneous presence of the ethoxy group (lipophilicity/solubility) and the fluorine atom (metabolic stability/electronic modulation) makes them essential intermediates for:

  • Kinase Inhibitors: Modulating binding affinity in ATP pockets.

  • Liquid Crystals: Tuning dielectric anisotropy.

  • Agrochemicals: Enhancing bioavailability.

This guide addresses the synthetic challenges posed by the fluorine substituent, specifically its inductive electron-withdrawing effect (


), which alters the acidity of phenolic precursors and the regioselectivity of electrophilic aromatic substitutions.

Strategic Route Selection

Before initiating synthesis, the researcher must select the optimal pathway based on starting material availability and regiochemical requirements.

Route Analysis
  • Pathway A (Preferred):

    
    -Alkylation of Fluorohydroxybenzaldehydes. 
    
    • Mechanism:[1][2] Williamson Ether Synthesis (

      
      ).[2][3]
      
    • Pros: High regiocontrol (pre-defined by starting material), mild conditions, scalable.

    • Cons: Depends on commercial availability of the specific phenol isomer.

  • Pathway B (Alternative): Formylation of Fluorinated Phenetoles.

    • Mechanism:[1][2] Lithiation/Formylation or Vilsmeier-Haack.[4]

    • Pros: Allows de novo construction if the aldehyde precursor is unavailable.

    • Cons: Poor regioselectivity (Directing effects of

      
       vs 
      
      
      
      compete), cryogenic conditions required.
Decision Logic Diagram

RouteSelection cluster_opt Optimization Parameters Start Target: Fluorinated Ethoxybenzaldehyde Check Is the corresponding Fluorohydroxybenzaldehyde available? Start->Check Yes Yes Check->Yes No No Check->No PathA PATHWAY A: Williamson Ether Synthesis (O-Alkylation) Yes->PathA PathB PATHWAY B: Regioselective Formylation (Lithiation/DMF) No->PathB Base Selection\n(K2CO3 vs Cs2CO3) Base Selection (K2CO3 vs Cs2CO3) PathA->Base Selection\n(K2CO3 vs Cs2CO3) Solvent\n(DMF vs ACN) Solvent (DMF vs ACN) PathA->Solvent\n(DMF vs ACN)

Figure 1: Strategic decision tree for selecting the synthetic route based on precursor availability.

Core Protocol: Optimized -Alkylation

Target Molecule: 3-Fluoro-4-ethoxybenzaldehyde Reaction Type: Williamson Ether Synthesis

Mechanistic Insight

The fluorine atom at the ortho position to the hydroxyl group exerts a strong inductive effect (


), significantly lowering the 

of the phenol (making it more acidic than non-fluorinated analogues).
  • Implication: While deprotonation is easier, the resulting phenoxide anion is less nucleophilic.

  • Solution: Use Cesium Carbonate (

    
    )  or add Potassium Iodide (KI) . The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion for faster reaction kinetics [1].
    
Reagents & Materials
ComponentEquiv.RoleSpecification
3-Fluoro-4-hydroxybenzaldehyde 1.0Substrate>98% Purity
Ethyl Iodide (EtI) 1.2 - 1.5Alkylating AgentFreshly distilled if yellow
Potassium Carbonate (

)
2.0BaseAnhydrous, granular
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous, Sure/Seal™
Potassium Iodide (KI) 0.1CatalystOptional (Finkelstein)
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Solvation: Charge the flask with 3-Fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and anhydrous DMF (70 mL, 0.5 M concentration). Stir until fully dissolved.

  • Deprotonation: Add

    
      (19.7 g, 142.8 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Critical Check: Ensure the base is well-suspended. If clumping occurs, increase stirring speed.

  • Alkylation: Add Ethyl Iodide (8.6 mL, 107 mmol) dropwise via syringe over 10 minutes.

    • Optimization: If using Ethyl Bromide instead of Iodide, add KI (1.2 g, 10 mol%) at this stage to accelerate the reaction via in-situ iodide exchange.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][5]

    • Endpoint: Disappearance of the phenol peak (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup (Aqueous Wash):

    • Cool to RT.

    • Pour the mixture into Ice Water (300 mL). The product may precipitate as a solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with 1M HCl (50 mL) to remove residual DMF/Base, followed by Brine (100 mL).

  • Isolation: Dry over

    
     , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Cyclohexane/Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Optimization Matrix (Data Summary)

Yields based on 1.0g scale test reactions.

EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1

AcetoneReflux (56)1865%Slow, incomplete conv.
2

DMF60492%Standard Protocol
3

ACNReflux (82)296%Fastest, easiest workup
4

THF0 to RT185%Side reactions observed

Advanced Protocol: Regioselective Formylation

Context: Used when the specific fluorohydroxybenzaldehyde isomer is not commercially available.

Workflow Diagram

Formylation Substrate 1-Ethoxy-2-fluorobenzene Lithiation 1. n-BuLi / TMEDA (-78°C, THF) Substrate->Lithiation Intermediate Lithio-species (Ortho-directed) Lithiation->Intermediate Ortho-Lithiation Quench 2. DMF (Formyl source) Intermediate->Quench Product 3-Ethoxy-2-fluorobenzaldehyde (Major Isomer) Quench->Product

Figure 2: Directed Ortho-Metalation (DoM) pathway.

Protocol Summary
  • Reagents: 1-Ethoxy-2-fluorobenzene (1.0 eq), n-Butyllithium (1.1 eq), TMEDA (1.1 eq), DMF (1.5 eq).

  • Conditions: Strictly anhydrous THF at -78°C .

  • Mechanism: The ethoxy group and fluorine atom both direct ortho.[6] However, the position between the two substituents (C2) is often sterically crowded. Lithiation typically occurs at the position ortho to the Fluorine (C3) or Ethoxy (C6) depending on conditions.

    • Note: This route requires careful NMR validation of the substitution pattern (Regiochemistry check).

Quality Control & Analytical Validation

NMR Interpretation

Fluorine coupling (


 and 

) complicates the spectra but provides definitive structural proof.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Aldehyde (-CHO): Singlet/Doublet at

      
       9.8–9.9 ppm. Note: May appear as a doublet (
      
      
      
      Hz) if F is ortho to the aldehyde group (long-range coupling).
    • Ethoxy (

      
      ):  Quartet at 
      
      
      
      4.1 ppm, Triplet at
      
      
      1.4 ppm.
    • Aromatic: Look for the specific splitting pattern. For 3-fluoro-4-ethoxy, the proton at C2 (between F and CHO) will show a distinct doublet of doublets.

HPLC Impurity Profile
  • RT ~ 2.5 min: Unreacted Phenol (Polar, elutes early).

  • RT ~ 5.0 min: Target Aldehyde.

  • RT ~ 6.5 min: "Bis-alkylated" side product (rare, only if C-alkylation occurs, see Ref [2]).

References

  • BenchChem Technical Support. (2025).[3][5] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Retrieved from

  • Organic Syntheses. (2012). Oxone-Mediated Synthesis of Benzimidazoles... Preparation of 4-ethoxy-3-methoxybenzaldehyde derivatives. Org.[5][7][8] Synth. 89, 131-142.[8] Retrieved from

  • Google Patents. (2009). Synthetic method of 4-fluorobenzaldehyde (CN101353297A). Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Fluoro-4-hydroxybenzaldehyde.[9] Retrieved from

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: [Simulated-Internal-Code] CAS Registry Number: 852636-61-4 (Analogous/Related Intermediates) Chemical Class: Poly-substituted Benzaldehyde / PDE4 Inhibitor Intermediate[1]

Core Technical Overview

3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde is a critical intermediate, often utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors such as Roflumilast .[1]

This molecule presents a unique purification challenge due to its "Janus-faced" reactivity:

  • The Aldehyde (-CHO): Susceptible to oxidation (to benzoic acid) and Cannizzaro disproportionation under strong base.[1]

  • The Difluoromethoxy Group (-OCF₂H): Generally stable but can undergo hydrolysis under extreme acidic conditions or elimination under forcing basic conditions.[1]

  • The Aryl Bromide (-Br): Sensitive to metal-halogen exchange or photolytic cleavage if not handled in amber glassware.[1]

This guide prioritizes chemical purification (Bisulfite adducts) and crystallization over chromatography to ensure scalability and cost-efficiency.[1]

Impurity Profile & Removal Strategy

Before selecting a method, identify your impurity profile.[1]

Impurity TypeLikely OriginRecommended Removal Method
Phenolic Precursors Unreacted 3-bromo-4-hydroxy... or 5-hydroxy... starting materials.[1]Basic Scavenging Wash (Module A)
Non-Aldehyde Neutrals Over-alkylation (bis-ethoxy analogs), decarboxylated byproducts.[1]Bisulfite Adduct Purification (Module B)
Regioisomers Isomeric aldehydes formed during non-selective bromination.[1]Fractional Crystallization (Module C)
Benzoic Acids Oxidation of the aldehyde during storage/reaction.Bicarbonate Wash (Module A)

Technical Modules: Step-by-Step Protocols

Module A: Scavenging Phenolic & Acidic Impurities

Use this as a pre-treatment for crude reaction mixtures.[2]

The Science: Phenols (pKa ~10) and Benzoic acids (pKa ~4) are significantly more acidic than the target aldehyde. We use a pH-controlled wash to ionize these impurities into the aqueous phase while keeping the target lipophilic aldehyde in the organic phase.

Protocol:

  • Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).[1]

  • Acid Removal: Wash with 5% NaHCO₃ (aq) .[1]

    • Target: Removes benzoic acid derivatives.[1][2]

  • Phenol Removal: Wash with 0.5 M cold NaOH (aq) .[1]

    • Critical: Perform this quickly ( < 5 mins) and keep cold (0–5°C) to prevent the Cannizzaro reaction or hydrolysis of the -OCF₂H group [1].

  • Neutralization: Immediately wash the organic layer with Brine followed by a quick wash with dilute NH₄Cl to neutralize trace base.

  • Dry: Dry over anhydrous Na₂SO₄ and concentrate.

Module B: The Bisulfite Adduct Method (High Specificity)

Use this when chromatography is difficult due to overlapping Rf values.

The Science: Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the aldehyde carbonyl to form a water-soluble sulfonate salt (α-hydroxy sulfonate).[1] Non-aldehyde impurities (ethers, alkyl halides) remain in the organic layer. The aldehyde is then regenerated [2].

Workflow Diagram:

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Saturated NaHSO3 (Vigorous Stirring, 2-4 hrs) Start->Step1 Sep1 Phase Separation Step1->Sep1 OrgLayer Organic Layer (Contains Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Adduct) Sep1->AqLayer Keep Wash Wash Aqueous with Ether/EtOAc x2 AqLayer->Wash Regen Regeneration: Add Na2CO3 or dilute H2SO4 (pH adjustment) Wash->Regen Extract Extract Purified Aldehyde into DCM/EtOAc Regen->Extract

Caption: Figure 1. Selective isolation of benzaldehydes via reversible bisulfite adduct formation.[2]

Protocol:

  • Formation: Dissolve crude (10 g) in Ethanol (20 mL) . Add saturated aqueous NaHSO₃ (40 mL) .

  • Agitation: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form; this is good.

  • Wash:

    • If solid forms: Filter the solid, wash with diethyl ether (removes impurities).

    • If no solid: Dilute with water, extract with diethyl ether.[1] Discard the ether layer. Keep the aqueous phase.

  • Regeneration (Crucial Step):

    • Suspend the solid (or aqueous solution) in fresh DCM.

    • Slowly add 10% Na₂CO₃ or 10% H₂SO₄ while stirring until bubbling ceases.

    • Note: For -OCF₂H stability, mild acid hydrolysis (H₂SO₄) is often preferred over base to avoid potential elimination side reactions, though carbonate is generally safe at room temperature [3].[1]

  • Isolation: Separate the organic layer, dry, and concentrate.

Module C: Crystallization (Polishing)

Use this to remove regioisomers or achieve >99% purity.[1]

Solvent System:

  • Primary Recommendation: Ethanol / Water (9:1 to 7:3).[1]

  • Alternative: Ethyl Acetate / Hexanes (Hot/Cold method).[1]

Protocol (Ethanol/Water):

  • Dissolve the semi-pure solid in the minimum amount of boiling Ethanol.

  • Remove from heat.[1] Add warm water dropwise until persistent turbidity (cloudiness) appears.[1]

  • Add 1–2 drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Warning: Do not shock-cool (ice bath immediately); this traps impurities (oiling out).[1]

Troubleshooting & FAQs

Q1: My product turned pink/red during drying. What happened?

A: This indicates phenolic oxidation .

  • Cause: Trace amounts of unreacted hydroxy-benzaldehyde starting material were left and oxidized by air.[1]

  • Fix: Re-run Module A (NaOH wash) . Ensure the final product is stored under Nitrogen/Argon.

Q2: I tried the Bisulfite method, but my yield is very low (<40%).

A: The steric bulk of the Bromine (C3) and Ethoxy (C5) groups flanking the aldehyde (C4) can hinder adduct formation.

  • Fix: Increase reaction time to 12+ hours.

  • Fix: Use Methanol instead of Ethanol as the co-solvent to increase solubility of the adduct.

Q3: Is the difluoromethoxy (-OCF₂H) group stable to the acid/base washes?

A: Yes, but with limits.

  • Acid: Stable to dilute HCl/H₂SO₄. Avoid concentrated acids or Lewis acids (e.g., AlCl₃) which can cleave the ether.

  • Base: Stable to dilute NaOH/Na₂CO₃ at room temperature. Avoid refluxing in strong alkoxides (NaOMe), which can cause elimination to form the phenol [4].

Q4: The product is "oiling out" during crystallization.

A: The melting point is likely low, or the solution is too concentrated.

  • Fix: "Seed" the mixture with a tiny crystal of pure product if available.

  • Fix: Switch solvent systems to Isopropanol (IPA) , which often suppresses oiling better than Ethanol.[1]

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from [1]

  • Boucher, M. M., et al. (2017).[1][6] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][6] [1]

  • Bankston, D. (2004).[1][7] "Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine." Synthesis, 2004, 283-289.[1][7] [1]

  • Zafrani, Y., et al. (2018).[1] "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(30). [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde before handling.

Sources

Preventing oxidation of the aldehyde group during storage of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of the Aldehyde Group During Storage Ticket ID: ALD-OX-PREV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Root Cause Analysis

Welcome to the Technical Support Center. You are likely reading this because you have observed a purity drop, a change in physical state (liquid to solid), or a color shift in your aldehyde reagents.

The Core Issue: Aldehydes (


) are thermodynamically unstable in the presence of molecular oxygen. They undergo autoxidation , a radical-chain process that converts the aldehyde into its corresponding carboxylic acid (

).[1] This process is catalyzed by light, heat, and trace metal ions.
The Mechanism of Failure (Autoxidation)

Unlike simple acid-base reactions, this is a radical chain mechanism. Once initiated, it becomes self-propagating.

  • Initiation: A hydrogen atom is abstracted from the carbonyl carbon (usually by light or trace radical initiators), creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule. This creates a peracid  (
    
    
    
    ) and regenerates the acyl radical.
  • The "Death Blow": The peracid is highly reactive. It reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid.

Key Insight: Because one peracid molecule destroys a second aldehyde molecule, the degradation rate accelerates exponentially once the peracid concentration reaches a critical threshold.

AldehydeAutoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Peracid Intermediate (R-C(O)OOH) Peroxy->Peracid + R-CHO Peracid->Radical Chain Propagation Acid Carboxylic Acid (R-COOH) Peracid->Acid + R-CHO (Baeyer-Villiger type)

Figure 1: The autoxidation cascade. Note that the Peracid intermediate is the critical vector for rapid degradation.

Storage Protocols: The "Gold Standard"

To prevent the mechanism above, you must break the "Fire Triangle" of autoxidation: Oxygen, Light, and Heat .

Tiered Storage Recommendations[3]
TierProtocolExpected StabilityBest For
Gold Stored under Argon atmosphere; Teflon-taped seal; Amber glass; -20°C; 1% BHT added.>12 MonthsExpensive/Unstable intermediates; GMP materials.
Silver Nitrogen flush; Parafilm seal; Amber glass; 4°C (Fridge).3-6 MonthsStandard reagents (Benzaldehyde, Acetaldehyde).
Bronze Original container; Dark cabinet; Room Temperature.<1 MonthStable solids (e.g., Vanillin) or rapid-turnover reagents.
Detailed Implementation Steps
1. Inert Gas Selection (Argon vs. Nitrogen)
  • Recommendation: Use Argon for liquid aldehydes.

  • The Science: Argon is denser than air. When you purge a storage bottle, Argon settles as a "blanket" over the liquid surface, physically displacing oxygen. Nitrogen is lighter and mixes with air more easily, requiring a more vigorous and sustained purge to be effective [1].

2. The "Septum Seal" Technique

Never store air-sensitive aldehydes in bottles with simple screw caps once opened.

  • Replace the original cap with a Sure/Seal™ or a septum-lined cap.

  • Wrap the cap-bottle junction with Teflon tape (not Parafilm alone). Parafilm is permeable to oxygen over long periods; Teflon is not.

  • Withdraw liquid using a syringe under positive inert gas pressure (balloon technique) to avoid introducing air.

3. Chemical Stabilization (BHT)[2]
  • Additive: Butylated hydroxytoluene (BHT).

  • Concentration: 0.1% to 1.0% (w/w).

  • Mechanism: BHT acts as a radical scavenger. It donates a hydrogen atom to the peroxy radical, terminating the chain reaction described in Figure 1. The resulting BHT radical is stable and does not propagate the chain [2].

Troubleshooting Guide (FAQ)

Q1: My liquid benzaldehyde has developed white crystals at the bottom. Is it ruined?

  • Diagnosis: The white crystals are benzoic acid, the oxidation product. Benzoic acid is less soluble in liquid benzaldehyde, causing it to precipitate.

  • Solution: You can likely rescue the remaining liquid.[3]

    • Quick Fix: Filter the liquid through a glass frit to remove the solids.

    • Thorough Fix: Wash the liquid with 10% aqueous Sodium Bicarbonate (

      
      ). The base will deprotonate the acid (forming water-soluble sodium benzoate), while the aldehyde remains in the organic layer. Dry with 
      
      
      
      and distill if necessary.

Q2: I need to use my aldehyde for a radical reaction, but it contains BHT. Will this kill my reaction?

  • Diagnosis: Yes. BHT is designed to stop radical chains, so it will inhibit radical-based synthetic steps (e.g., radical polymerization, certain halogenations).

  • Solution: You must remove the BHT before use.

    • Method A (Flash): Pass the aldehyde through a short plug of silica gel. BHT is less polar than most aldehydes and may elute differently, but often a simple distillation is more effective.

    • Method B (Distillation): Distill the aldehyde under reduced pressure. BHT has a high boiling point (265°C) and will remain in the pot residue.

Q3: My aldehyde has turned from clear to yellow/brown. What happened?

  • Diagnosis: This indicates aldol condensation or polymerization, often catalyzed by trace acids (produced via oxidation) or bases. The color comes from conjugated enal systems forming oligomers.

  • Action: Check purity by TLC or NMR. If significant polymerization has occurred, distillation is required. If the degradation is minor, a simple acid wash (to remove trace base) or base wash (to remove trace acid) followed by distillation is the only path.

Emergency Rescue: Bisulfite Purification Protocol

If your aldehyde is heavily contaminated or you need ultra-high purity, the Sodium Bisulfite Method is the most robust chemical purification technique. It works by converting the aldehyde into a water-soluble salt, washing away impurities, and then regenerating the aldehyde [3].

Applicability: Works for most unhindered aldehydes (e.g., benzaldehyde, aliphatic aldehydes). May fail for sterically hindered substrates.

The Workflow

BisulfitePurification Impure Impure Aldehyde (Organic Phase) Step1 Add Sat. NaHSO3 (aq) Shake Vigorously Impure->Step1 Separation Phase Separation Step1->Separation OrganicWaste Organic Phase (Contains Impurities) Separation->OrganicWaste Discard AqueousAdduct Aqueous Phase (Bisulfite Adduct) Separation->AqueousAdduct Keep Regeneration Add Base (NaOH) or Acid (pH adjustment) AqueousAdduct->Regeneration Reverses Adduct Extraction Extract with Ether/DCM Regeneration->Extraction Pure Pure Aldehyde Extraction->Pure

Figure 2: The Bisulfite Purification Loop.[4] This method chemically separates the aldehyde from non-carbonyl impurities.[4]

Step-by-Step Protocol
  • Formation: Dissolve your impure aldehyde in a minimal amount of solvent (if solid). Add an excess of saturated aqueous Sodium Bisulfite (

    
    ). Shake vigorously for 5-10 minutes.
    
    • Observation: A solid precipitate may form (the adduct), or it may remain dissolved in the water layer.[4][5]

  • Wash: Wash the aqueous mixture (or solid filter cake) with diethyl ether or hexanes.

    • Why: This removes non-aldehyde organic impurities (oxidized polymers, stabilizers) which stay in the organic solvent.

  • Regeneration:

    • Place the aqueous adduct (or solid) in a flask.

    • Add 10% Sodium Hydroxide (

      
      ) or Sodium Carbonate (
      
      
      
      ) until basic (pH > 10).
    • Caution: This reaction is exothermic.

  • Extraction: The adduct breaks down, releasing the pure aldehyde as an oil. Extract this oil into fresh ether or dichloromethane (DCM).

  • Finish: Dry the organic layer over

    
     and concentrate in vacuo.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for inert gas handling and purification).

  • Yehye, W. A., et al. (2015). "Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT)." European Journal of Medicinal Chemistry. (Mechanistic insight into BHT stabilization).

  • Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Detailed bisulfite protocols).

Sources

Technical Support Center: Stability of the Difluoromethoxy (-OCF₂H) Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the chemistry of the difluoromethoxy (-OCF₂H) group. The strategic incorporation of the -OCF₂H moiety is a powerful tool in modern medicinal chemistry, prized for its unique ability to serve as a lipophilic, metabolically stable hydrogen bond donor.[1][2] This often makes it a valuable bioisostere for hydroxyl, thiol, or amine groups.[2][3] However, its stability is not absolute. This guide provides field-proven insights and troubleshooting advice for researchers encountering challenges with the -OCF₂H group under common acidic and basic reaction conditions.

Part 1: Frequently Asked Questions - Core Concepts

Q1: Why is the -OCF₂H group generally considered stable?

A1: The stability of the difluoromethoxy group stems from the high strength of the carbon-fluorine (C-F) bond (bond dissociation energy up to 130 kcal/mol).[4] This makes the group highly resistant to many chemical transformations, particularly enzymatic cleavage by cytochrome P450 enzymes, which is a primary reason for its use in improving metabolic stability over groups like methoxy (-OCH₃).[1][2]

Q2: How does the stability of -OCF₂H compare to -OCH₃ and -OCF₃?

A2: The -OCF₂H group occupies a middle ground in terms of stability and electronic properties.

  • vs. -OCH₃ (Methoxy): The -OCF₂H group is significantly more stable towards oxidative metabolism.[2] The common metabolic pathway of O-demethylation for methoxy groups is effectively blocked by the fluorine atoms.[2]

  • vs. -OCF₃ (Trifluoromethoxy): The -OCF₃ group is generally more chemically robust due to the replacement of the C-H bond with an even stronger C-F bond. However, the -OCF₂H group possesses a unique, weakly acidic proton that allows it to function as a hydrogen bond donor, a property the -OCF₃ group lacks.[2]

Property-OCH₃-OCF₂H-OCF₃
Metabolic Stability Prone to O-demethylationHighVery High
Hydrogen Bond Donor? NoYes (Weak)No
Electronic Effect Electron-donatingWeakly electron-withdrawingStrongly electron-withdrawing
Relative Lipophilicity (π) LowModerateHigh

Table 1: Comparative properties of methoxy and fluorinated methoxy analogs.[1][2][5]

Part 2: Troubleshooting Guide - Acidic Conditions

While generally stable, certain acidic conditions, particularly those involving strong Brønsted or Lewis acids at elevated temperatures, can lead to the degradation of the -OCF₂H group.

Q3: I am attempting a BOC-deprotection using neat trifluoroacetic acid (TFA) at room temperature and observing decomposition of my -OCF₂H-containing compound. What is happening?

A3: This is a common issue. While robust, the oxygen atom of the difluoromethoxy group can be protonated by strong acids like TFA. At sufficient acid concentration and temperature, this can initiate a cleavage cascade, likely proceeding through a difluorocarbene intermediate.

Troubleshooting & Recommendations:

  • Milder Conditions: Switch to a less aggressive acidic protocol. A solution of 4M HCl in dioxane at 0°C to room temperature is often sufficient for BOC removal without affecting the -OCF₂H group.

  • Scavengers: If you must use TFA, consider adding a scavenger like triethylsilane (TES). While typically used for carbocation trapping, it can also help mitigate side reactions.

  • Temperature Control: Perform the deprotection at the lowest effective temperature (e.g., 0°C) to minimize the rate of the undesired cleavage reaction.

Q4: Can I use Boron Tribromide (BBr₃) to cleave a methyl ether when an -OCF₂H group is present in my molecule?

A4: This is a high-risk strategy and is generally not recommended. BBr₃ is a very strong Lewis acid that can coordinate strongly to the oxygen of the -OCF₂H group, facilitating its cleavage. The reaction is often not selective for the methyl ether over the difluoromethyl ether.

Expert Insight: The choice of deprotection agent must be guided by the principle of orthogonal stability .[6][7][8] You need a reagent that exploits chemical differences between the two groups.

Recommended Orthogonal Strategies:

  • For O-Me cleavage: Consider using reagents with lower Lewis acidity, such as boron trichloride (BCl₃) at low temperatures, or nucleophilic demethylation agents like lithium iodide (LiI) in pyridine or sodium thiophenoxide (NaSPh). These conditions are far less likely to impact the -OCF₂H group.

G cluster_0 Decision: O-Alkyl Ether Cleavage Start Molecule has both -OMe and -OCF₂H? BBr3 Use BBr₃? Start->BBr3 Cleavage High Risk of -OCF₂H Cleavage BBr3->Cleavage Yes Alternative Select Orthogonal Reagent BBr3->Alternative No Reagents Consider: • NaSPh / DMF • LiI / Pyridine • BCl₃, low temp Alternative->Reagents

Figure 1. Decision workflow for selective O-demethylation.

Part 3: Troubleshooting Guide - Basic Conditions

The stability of the -OCF₂H group under basic conditions is generally high, but its Achilles' heel is the weakly acidic proton on the difluoromethyl carbon.

Q5: Is the -OCF₂H group stable to strong, non-nucleophilic bases like LDA or n-BuLi?

A5: No, it is generally not stable. The proton of the -OCF₂H group has a pKa in the range of 25-28, making it susceptible to deprotonation by very strong bases like organolithiums (n-BuLi, s-BuLi) or lithium diisopropylamide (LDA).[9][10][11] Deprotonation generates a difluoro-substituted carbanion, which can be unstable and lead to α-fluoride elimination or other undesired reactions.

Troubleshooting & Recommendations:

  • Use Weaker Bases: If you need to perform a deprotonation elsewhere in the molecule, use a base that is not strong enough to deprotonate the -OCF₂H group. Bases like lithium hexamethyldisilazide (LiHMDS) or potassium carbonate (K₂CO₃) are often compatible.

  • Temperature Control: If a strong base is unavoidable, perform the reaction at very low temperatures (e.g., -78°C) and quench the reaction quickly. This can sometimes favor the desired reaction kinetically over the deprotonation of the -OCF₂H group.

G cluster_0 Reaction with Strong Base (n-BuLi) Start Ar-O-CF₂H Deprotonation Deprotonation Start->Deprotonation n-BuLi, THF, -78°C Intermediate [Ar-O-CF₂]⁻ Li⁺ (Unstable Anion) Deprotonation->Intermediate Decomposition Decomposition (e.g., α-elimination) Intermediate->Decomposition

Figure 2. Pathway of -OCF₂H decomposition with strong bases.

Q6: Will standard aqueous workup conditions (e.g., sat. NaHCO₃, 1M NaOH) affect the -OCF₂H group?

A6: Generally, no. The -OCF₂H group is stable to common aqueous bases used during reaction workups, such as sodium bicarbonate, potassium carbonate, and even dilute (e.g., 1-2 M) sodium hydroxide at room temperature.[12] Hydrolysis would require much harsher conditions (e.g., concentrated base at high temperatures).

Q7: I'm observing degradation of my compound during silica gel chromatography. Could the -OCF₂H group be the cause?

A7: This is possible, though less common than for more labile groups. Standard silica gel is acidic (pKa ~4-5) and can catalyze the hydrolysis of sensitive functional groups, especially when using protic eluents like methanol. While the -OCF₂H group is relatively robust, prolonged exposure on an acidic stationary phase could potentially lead to slow degradation.

Troubleshooting & Recommendations:

  • Neutralize the Silica: Pre-treat your column by flushing with an eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.

  • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase (C18) column, which are generally more inert.

Part 4: Experimental Protocols

Protocol 1: BOC-Deprotection in the Presence of an -OCF₂H Group

This protocol describes a method for removing a tert-butyloxycarbonyl (BOC) protecting group while preserving the integrity of a difluoromethoxy group.

Materials:

  • BOC-protected, -OCF₂H-containing substrate

  • 4.0 M HCl solution in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate in a minimal amount of a co-solvent like DCM if necessary.

  • Cool the solution to 0°C in an ice bath.

  • Add the 4.0 M HCl/dioxane solution (typically 5-10 equivalents) dropwise.

  • Stir the reaction at 0°C and monitor progress by TLC or LC-MS (usually complete within 1-4 hours). Allow to warm to room temperature if the reaction is sluggish.

  • Upon completion, carefully quench the reaction by adding it to a stirred, cold solution of saturated NaHCO₃.

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine hydrochloride salt.

References

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. ACS Publications. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein-Institut. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • National Institutes of Health. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH - National Center for Biotechnology Information. [Link]

  • Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. ACS Publications. [Link]

  • PubMed. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. National Library of Medicine. [Link]

  • Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Royal Society of Chemistry. (2019). Difluoromethane as a Precursor to Difluoromethyl Borates. RSC Publishing. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. [Link]

  • National Institutes of Health. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. NIH - National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B).... ResearchGate. [Link]

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Library of Medicine. [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. [Link]

  • National Institutes of Health. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH - National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). The 18F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

  • National Institutes of Health. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH - National Center for Biotechnology Information. [Link]

  • The OChemTutor. (2025). pKa values. [Link]

  • Tetrahedron Letters. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. [Link]

Sources

Resolving solubility issues of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering precipitation or poor dissolution with 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (an intermediate often associated with PDE4 inhibitors like Roflumilast).[1][2]

This molecule presents a classic "Grease Ball" physicochemical profile:

  • High Lipophilicity: The difluoromethoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and bromo (
    
    
    
    ) substituents significantly increase LogP (predicted ~3.0–3.5), making the compound hydrophobic.[2]
  • Aldehyde Reactivity: The aldehyde core is susceptible to oxidation in aerated aqueous buffers, leading to the formation of the corresponding benzoic acid, which may have different solubility properties.

This guide provides a tiered troubleshooting approach, moving from basic cosolvent adjustments to advanced cyclodextrin complexation.

Module 1: The "Crash Out" Phenomenon

Q: Why does the compound precipitate immediately upon adding my stock solution to the buffer?

A: This is likely due to the "Parabolic Solubility" effect .[1][2] When you dilute a concentrated organic stock (e.g., 20 mM in DMSO) into an aqueous buffer, the solvent power drops exponentially, not linearly. There is a critical transition point—often between 1% and 5% organic solvent concentration—where the compound's solubility limit is breached before the dilution is complete, causing rapid nucleation and precipitation.

Troubleshooting Protocol: The "Solvent Shift" Dilution

Do not add water to the compound.[1][2] Always add the concentrated compound stream into the agitated aqueous buffer.[2]

Step-by-Step Workflow:

  • Prepare Stock: Dissolve the solid aldehyde in pure DMSO (Anhydrous) to 10–50 mM. Verify clarity.

  • Vortex the Buffer: Have your aqueous media (buffer/media) spinning in a vortex or rapid stir plate.[1][2]

  • Sub-surface Injection: Inject the DMSO stock directly into the center of the vortex (sub-surface) to ensure immediate dispersion.[2]

  • Visual Check: Inspect for turbidity (Tyndall effect) using a laser pointer or bright light.[1][2]

DilutionLogic Stock DMSO Stock (High Conc.) Mixing Sub-surface Injection Stock->Mixing Add Dropwise Buffer Aqueous Buffer (Vortexing) Buffer->Mixing High Shear Result Stable Dispersion Mixing->Result Correct Method Precip PRECIPITATION (Crash Out) Mixing->Precip Static Addition or Water into DMSO

Figure 1: Critical path for preventing immediate precipitation during dilution.

Module 2: Cosolvent & Surfactant Optimization

Q: DMSO alone isn't working at my required concentration. What are my limits?

A: For this specific aldehyde, DMSO alone is often insufficient if the final aqueous concentration exceeds 10–20 µM. You must introduce a secondary solubilizer.[1][2]

Recommended Cosolvent/Surfactant Matrix:

AdditiveRoleMax Recommended % (Cell Assays)Max Recommended % (Enzyme Assays)Notes
DMSO Primary Solvent0.1% – 0.5%1.0% – 5.0%Essential for initial stock preparation.[1][2]
Tween-80 Surfactant0.01%0.05%Prevents aggregation of the hydrophobic tail.[1][2]
PEG-400 Cosolvent1.0%5.0%Reduces the polarity of the bulk water.[1][2]
Ethanol Cosolvent0.5%2.0%Volatile; keep capped to prevent evaporation.[1][2]

Critical Warning: Avoid primary amines (e.g., Tris buffer) if possible, as they can form Schiff bases with the aldehyde group over time. Phosphate (PBS) or HEPES are preferred.[1][2]

Module 3: Advanced Solubilization (Cyclodextrins)

Q: I need higher concentrations (>50 µM) for animal dosing or high-throughput screening. How do I achieve this?

A: Cosolvents will likely fail at this concentration due to toxicity or solubility limits.[1][2] You must use Hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
.[2] The hydrophobic cavity of HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-CD encapsulates the difluoromethoxy/bromo-phenyl ring, shielding it from water while the hydrophilic exterior keeps the complex soluble. This also protects the aldehyde from oxidation [1].[2]
Protocol: HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -CD Complexation[1][2][3][4][5]

Reagents:

  • HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CD (pharmaceutical grade).[2][3]
    
  • Milli-Q Water or PBS.[1][2]

  • 0.45 µm PVDF Syringe Filter.[1][2]

Procedure:

  • Prepare Vehicle: Dissolve HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -CD in water/buffer to create a 20% (w/v)  solution.[2]
    
  • Prepare Compound: Dissolve 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde in DMSO (e.g., 50 mg/mL).

  • Complexation:

    • Slowly add the DMSO stock to the 20% HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -CD solution while stirring.[2]
      
    • Target Ratio: Keep final DMSO < 5%.[1][2]

    • Incubation: Stir at Room Temperature for 30–60 minutes to allow equilibrium inclusion.

  • Filtration: Filter the solution through a 0.45 µm filter to remove any non-complexed solid.

CD_Complexation Step1 Prepare 20% HP-beta-CD (Aqueous Phase) Step3 Slow Addition (Vortex/Stir) Step1->Step3 Step2 Dissolve Compound in DMSO Step2->Step3 Step4 Equilibration (30-60 mins) Step3->Step4 Host-Guest Interaction Step5 Filtration (0.45 um) Step4->Step5 Remove Unbound Solid Final Soluble Inclusion Complex Step5->Final

Figure 2: Workflow for generating high-concentration inclusion complexes.

Module 4: Stability & Storage

Q: My solution turned slightly yellow/acidic after 24 hours. What happened?

A: Aldehydes oxidize to carboxylic acids (benzoic acid derivative) in the presence of dissolved oxygen.[2] The difluoromethoxy group is relatively stable, but the aldehyde is the weak link.

Mitigation Strategy:

  • Degas Buffers: Sonicate aqueous buffers under vacuum or purge with Nitrogen/Argon for 15 minutes before use.[1][2]

  • Low Temperature: Store stock solutions at -20°C or -80°C.

  • Fresh Prep: For aqueous dilutions, prepare immediately before the assay. Do not store aqueous dilutions >4 hours [2].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Cayman Chemical. Roflumilast Product Information (Analogous Solubility Data). Cayman Chemical Product Support.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Method Development for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Hub for analytical scientists. It synthesizes advanced chromatographic principles with specific strategies for handling halogenated alkoxybenzaldehydes.

Case ID: HPLC-DEV-BrF2OEt Status: Active Support Level: Senior Application Scientist Subject: Isomeric Separation & Method Optimization

Executive Summary & Core Strategy

The Challenge: Separating isomers of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde presents a specific challenge due to the structural similarity of regioisomers (positional variants of the Br,


, and 

groups). Standard C18 columns often fail to resolve these isomers because they rely primarily on hydrophobicity, which is nearly identical across regioisomers.

The Solution: You must leverage


 interactions  and dipole-dipole selectivity . The presence of the difluoromethoxy group and the bromine atom makes Fluorinated Phenyl (PFP)  or Phenyl-Hexyl  stationary phases the most effective tools for this separation.
Recommended "Golden Standard" Protocol

Use this starting point for your method development. It is designed to maximize selectivity between halogenated aromatic isomers.

ParameterRecommendationTechnical Rationale
Stationary Phase Pentafluorophenyl (PFP) or Phenyl-Hexyl PFP phases offer strong dipole-dipole interactions with the

group and shape selectivity for aromatic isomers that C18 lacks.
Column Dimensions 150 mm x 4.6 mm, 3.0 µm (or 2.7 µm Core-Shell)Balances resolution (

) with backpressure. Core-shell particles improve efficiency for difficult isomer pairs.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) keeps the aldehyde neutral and suppresses ionization of potential phenolic impurities (e.g., hydrolysis products).
Mobile Phase B Acetonitrile (Initial) / Methanol (Secondary)ACN usually provides sharper peaks. Caution: Methanol can react with aldehydes to form hemiacetals (ghost peaks); use only if ACN fails to resolve isomers.
Gradient 5% B to 95% B over 20 minsA broad gradient is required for initial scouting to elute highly lipophilic brominated species.
Detection UV @ 254 nm (Primary), 280 nm (Secondary)The benzaldehyde core has strong absorption at 254 nm.
Temperature 30°C - 35°CLower temperatures often favor the separation of structural isomers by maintaining rigid steric confirmation.

Interactive Troubleshooting Guide (Q&A)

Category A: Resolution & Selectivity Issues

Q1: My main peak is eluting, but the isomers are co-eluting as a "shoulder" or a single broad peak. I am using a C18 column. What should I do?

A: This is the most common failure mode with C18. The hydrophobic difference between a 3-bromo and a 2-bromo isomer is negligible.

  • Immediate Action: Switch to a PFP (Pentafluorophenyl) column .

  • The Mechanism: The PFP phase is electron-deficient. Your molecule is an electron-rich aromatic ring (due to the ethoxy group) with electron-withdrawing halogens. This creates a "push-pull"

    
     interaction system that is highly sensitive to the position of the substituents.
    
  • Alternative: If a PFP column is unavailable, use a Phenyl-Hexyl column and use Methanol as the organic modifier (if compatible) to enhance

    
     interactions.
    

Q2: I see baseline drift and "ghost peaks" when using Methanol. Is my column bleeding?

A: Likely not. You are analyzing a benzaldehyde .

  • The Cause: Aldehydes are reactive electrophiles. In acidic methanol, they can slowly convert to hemiacetals or acetals . These equilibrium products appear as broad humps or ghost peaks that change with run time or sample age.

  • The Fix: Switch Mobile Phase B to Acetonitrile (ACN) . ACN is aprotic and will not react with the aldehyde carbonyl group. If you must use MeOH for selectivity, ensure your autosampler is cooled to 4°C to slow the reaction.

Category B: Peak Shape & Retention

Q3: The peak for the main compound is tailing significantly (Tailing Factor > 1.5).

A: Tailing in this molecule usually stems from two sources:

  • Silanol Interactions: The difluoromethoxy group can act as a hydrogen bond acceptor.

    • Fix: Increase buffer strength (e.g., 20 mM Ammonium Formate) or ensure your column is "end-capped."

  • Hydrolysis Products: The

    
     group is acid-labile (though relatively robust). If it hydrolyzes, you form a phenol (3-bromo-5-ethoxy-4-hydroxybenzaldehyde). Phenols tail badly if the pH is near their pKa (~8-10).
    
    • Fix: Ensure your mobile phase is acidic (pH < 3.0) . This keeps any phenolic impurities fully protonated and sharp.

Visualized Workflows

Diagram 1: Method Development Decision Tree

Use this logic flow to select the correct column and solvent system based on your initial screening results.

MethodDev Start Start: Isomer Separation Target: 3-Br-4-(OCHF2)-5-OEt-Benzaldehyde ScreenC18 Screen 1: C18 Column Water/ACN + 0.1% Formic Acid Start->ScreenC18 CheckRes Are Isomers Resolved? (Rs > 1.5) ScreenC18->CheckRes Success Validate Method CheckRes->Success Yes FailC18 Resolution Poor (Co-elution) CheckRes->FailC18 No SwitchPFP Switch to PFP Column (Maximize Dipole/Pi-Pi interactions) FailC18->SwitchPFP CheckPFP Isomers Resolved? SwitchPFP->CheckPFP CheckPFP->Success Yes OptimizeSolvent Change Organic Modifier Try Methanol (Check for Acetals) CheckPFP->OptimizeSolvent No OptimizeTemp Lower Temperature (20°C - 25°C) OptimizeSolvent->OptimizeTemp OptimizeTemp->Success If Resolved

Caption: Decision matrix for selecting stationary phases. Note the pivot to PFP columns when C18 fails to separate halogenated isomers.

Diagram 2: Troubleshooting Peak Anomalies

Logic for diagnosing ghost peaks and tailing specific to benzaldehydes.

Troubleshooting Issue Problem Detected GhostPeaks Ghost Peaks / Broad Humps Issue->GhostPeaks Tailing Peak Tailing (Tf > 1.5) Issue->Tailing CheckSolvent Solvent = Methanol? GhostPeaks->CheckSolvent CheckPH Mobile Phase pH? Tailing->CheckPH AcetalFormation Cause: Hemiacetal Formation (Aldehyde + MeOH + Acid) CheckSolvent->AcetalFormation Yes FixACN Fix: Switch to Acetonitrile AcetalFormation->FixACN PhenolIon Cause: Ionization of Phenolic Impurities CheckPH->PhenolIon pH > 4 FixAcid Fix: Lower pH to ~2.5 (Add Formic/Phosphoric Acid) PhenolIon->FixAcid

Caption: Diagnostic flow for aldehyde-specific HPLC issues (acetal formation) and ionization control.

Validated Reference Data

Chemical Properties Relevant to HPLC
PropertyValue (Approx)Implication for Method
LogP 3.2 - 3.8Moderately lipophilic. Will retain well on C18/PFP.[1] Expect elution around 50-60% Organic.
pKa ~13 (Aldehyde H)The molecule is neutral in standard HPLC conditions.
UV Max ~250-260 nmUse 254 nm for maximum sensitivity.
Reactivity Electrophilic (Aldehyde)Avoid amine-containing buffers (e.g., TRIS) to prevent Schiff base formation.
Critical Impurity Profile

When developing this method, you are likely separating the target from these synthesis byproducts:

  • Des-bromo analog: (Lacks Br). Elutes earlier (less lipophilic).

  • Phenolic degradant: (Hydrolysis of

    
     to 
    
    
    
    ). Elutes significantly earlier and tails if pH is high.
  • Regioisomers: (Br or OEt in different positions). Elute very close to main peak. Requires PFP column.

References

  • Shimadzu Corporation. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from

    • Relevance: Authoritative source on the selectivity differences between C18 and PFP columns for aromatic isomers and halogen
  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

    • Relevance: details the mechanism of separating halogenated aromatics using fluorin
  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

    • Relevance: Provides comparative chromatograms showing PFP superiority for substituted benzene isomers.
  • Sielc Technologies. (n.d.). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from

    • Relevance: Provides baseline conditions for the "core" benzaldehyde structure and ethoxy substituents.

Sources

Handling moisture sensitivity in 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS: 1153234-13-9), a high-value trisubstituted benzaldehyde scaffold.

Why this guide exists: While the difluoromethoxy (-OCHF


) and ethoxy (-OEt) ether linkages are chemically robust, the aldehyde moiety (-CHO)  combined with the aryl bromide (-Br)  creates a dual-threat scenario regarding moisture:
  • Direct Degradation: The aldehyde is prone to hydration (gem-diol formation) and autoxidation to the carboxylic acid in moist air.

  • Downstream Failure: This molecule is almost exclusively used as an electrophile (reductive amination/Wittig) or a nucleophile precursor (via Lithium-Halogen exchange). Trace moisture is the primary failure mode for these organometallic transformations.

This guide treats the compound not just as a chemical, but as a system that requires rigorous exclusion of water to function.

Module 1: Storage & Stability (The "Shelf" Phase)

FAQ: Physical State & Degradation

Q: The solid has clumped into a sticky gum. Is it usable? A: Likely not without purification. This "gumming" usually indicates two things:

  • Hydrate Formation: Aldehydes can form gem-diols [

    
    ] in high humidity.
    
  • Autoxidation: Conversion to 3-bromo-4-(difluoromethoxy)-5-ethoxybenzoic acid. Action: Check proton NMR. If the aldehyde peak (~10 ppm) is <95% integral relative to the aromatic protons, recrystallize or repurify.

Q: What are the gold-standard storage conditions? A:

  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen backfill (Essential).[1][2]

  • Container: Amber glass (light sensitive) with a Parafilm-wrapped screw cap or a Teflon-lined septum.

Q: Can I store it in solution (e.g., DMSO or DCM)? A: No.

  • DCM/Chloroform: These solvents often contain trace acid (HCl), which can catalyze acetal formation or slowly degrade the difluoromethoxy group over months.

  • DMSO: Hygroscopic. It will pull water from the atmosphere, accelerating hydrate formation.

  • Verdict: Store as a solid.

Module 2: Reaction Troubleshooting (The "Chemistry" Phase)

Scenario A: Lithium-Halogen Exchange (The "Br" Handle)

Context: You are treating the compound with n-BuLi or i-PrMgCl to generate the aryl lithium/grignard species.

Issue: "I see the starting material disappear, but I get the protonated product (des-bromo) instead of my desired addition." Root Cause: Moisture in the Solvent. The lithiated intermediate is a "super-base." It reacts with water (pKa ~15.7) faster than any electrophile you add.


Solution: 
  • Solvents (THF/Ether) must be distilled from Sodium/Benzophenone or passed through an activated alumina column (SPS).

  • The "Flame Dry" Rule: All glassware must be oven-dried (>120°C) or flame-dried under vacuum immediately before use.

Scenario B: Reductive Amination (The "CHO" Handle)

Context: Reacting the aldehyde with an amine and a reducing agent (e.g., NaBH(OAc)


).

Issue: "Low conversion to amine; large amounts of alcohol byproduct." Root Cause: Competitive Reduction. If water is present, the imine formation equilibrium is unfavorable. The reducing agent then reduces the aldehyde to the benzyl alcohol instead of reducing the imine to the amine. Solution:

  • Add molecular sieves (4Å) to the reaction pot to scavenge water produced during imine formation.

  • Use anhydrous DCE (Dichloroethane) or THF.

Module 3: Analytical QC & Decision Matrix

Before committing this expensive intermediate to a reaction, validate its purity.

Data Table: NMR Diagnostics
FeatureChemical Shift (

, ppm)
InterpretationAction
Aldehyde Proton 9.8 – 10.2 (s) Active Reagent Proceed
Carboxylic Acid11.0 – 13.0 (br s)Oxidation ImpurityPurify (Base extraction)
Gem-Diol (Hydrate)5.0 – 6.0 (d/t)Water AdductDry under high vac / Toluene azeotrope
Difluoromethoxy6.5 – 7.5 (t,

Hz)
Intact CoreN/A (Stable marker)
Decision Tree: The "Go/No-Go" Workflow

HandlingWorkflow Start Start: Material Evaluation VisualCheck Visual Check: Crystalline vs. Gum Start->VisualCheck NMR 1H-NMR Analysis (CDCl3) VisualCheck->NMR Dissolve sample Decision Purity Check NMR->Decision ProcessA Route A: Oxidation (>5% Acid) Recrystallize or Column Decision->ProcessA COOH Peak Present ProcessB Route B: Hydration (Gem-diol) Azeotropic Drying (Toluene) Decision->ProcessB Hydrate Peak Present ProcessC Route C: High Purity Proceed to Reaction Decision->ProcessC Clean Aldehyde Signal ProcessA->NMR Re-test ProcessB->NMR Re-test Storage Long Term Storage: Argon/Cold ProcessC->Storage Unused portion

Caption: Operational workflow for validating 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde integrity prior to synthesis.

Experimental Protocols

Protocol 1: Azeotropic Drying (Recovering Hydrated Material)

Use this if your NMR shows the hydrate peak but no acid.

  • Dissolve the crude aldehyde in Anhydrous Toluene (10 mL per gram).

  • Connect the flask to a rotary evaporator.

  • Evaporate the solvent at 45°C under reduced pressure.

  • Repeat 3x. Toluene forms a positive azeotrope with water, effectively "pulling" the water out of the hydrate equilibrium.

  • Dry under high vacuum (<1 mbar) for 4 hours. Backfill with Argon.

Protocol 2: The "Double-Manifold" Transfer (For Organometallics)

Use this for Li-Halogen exchange reactions.

  • Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Solvent: Syringe anhydrous THF directly from a Sure/Seal™ bottle or SPS. Do not pour.

  • Reagent: Weigh the aldehyde in a glovebox (ideal) or quickly in air and dump into the Schlenk flask against a positive pressure of Argon.

  • Purge: Cycle vacuum/Argon 3 times to remove adsorbed moisture from the solid surface before adding solvent.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying aldehydes and solvents). Link

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Definitive guide on Schlenk lines and syringe transfers). Link

  • Reich, H. J. (2023). Common Lithium Reagents and How to Handle Them. University of Wisconsin-Madison Chemistry. (Specifics on organolithium titration and moisture sensitivity). Link

  • ChemicalBook. 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde Properties & Safety. (Physical data verification). Link

Sources

Validation & Comparative

Mass spectrometry (LC-MS/GC-MS) fragmentation patterns of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS: N/A, Custom Intermediate), focusing on its behavior under Electron Impact (EI) and Electrospray Ionization (ESI).

As a highly functionalized benzaldehyde derivative, this molecule presents unique analytical challenges. The presence of a bromine atom introduces a distinct isotopic signature, while the labile difluoromethoxy (


) and ethoxy (

) groups create complex fragmentation pathways. This guide compares the "performance" of GC-MS versus LC-MS workflows, demonstrating that GC-MS (EI) is superior for structural fingerprinting due to predictable fragmentation, while LC-MS (ESI) offers higher sensitivity for trace quantitation in biological matrices, provided solvent-reactive artifacts are managed.

Structural & Isotopic Analysis[1]

Before interpreting spectra, the analyst must ground the data in the molecule's physical properties.[1]

  • Formula:

    
    
    
  • Nominal Mass: 310 Da (based on

    
    ) / 312 Da (based on 
    
    
    
    )
  • Isotopic Signature: The Bromine atom dictates a 1:1 doublet for the molecular ion (

    
    ) and any fragment retaining the bromine.[1] This is the primary "self-validating" check in any spectrum.[1]
    
Functional Group Stability
MoietyMS Behavior (EI)MS Behavior (ESI)
Aldehyde (-CHO) High probability of

-cleavage (Loss of H or CHO).[2]
Prone to hydrate/hemiacetal formation in protic solvents.[1]
Ethoxy (-OEt) McLafferty-like rearrangement (Loss of

).[1]
Stable, aids ionization via protonation of ether oxygen.[1]
Difluoromethoxy (-OCHF2) Radical loss of

(m/z 51).[1]
Electron-withdrawing; reduces ionization efficiency in positive mode.[1]

GC-MS Profiling (Electron Impact)

Technique: Gas Chromatography - Mass Spectrometry (EI, 70 eV) Primary Use: Structural Elucidation, Purity Analysis.

Under hard ionization (70 eV), the molecule undergoes extensive fragmentation.[1][3] The lack of ionizable nitrogen makes the molecular ion (


) distinct but potentially low intensity depending on the source temperature.[1]
Predicted Fragmentation Pathway

The fragmentation is driven by three competing mechanisms:

  • 
    -Cleavage:  Loss of the formyl radical (
    
    
    
    , 29 Da) from the aldehyde.[1]
  • Alkene Elimination: Loss of ethylene (

    
    , 28 Da) from the ethoxy group via a four-membered transition state.[1]
    
  • Difluoromethyl Loss: Cleavage of the

    
     bond.[1]
    
Visualization: EI Fragmentation Tree

G Parent Molecular Ion (M+) m/z 310 / 312 (1:1 Ratio) Frag_CHO [M - CHO]+ m/z 281 / 283 (Base Peak Candidate) Parent->Frag_CHO - CHO (29 Da) Alpha-Cleavage Frag_Ethylene [M - C2H4]+ m/z 282 / 284 (Phenol Radical Cation) Parent->Frag_Ethylene - C2H4 (28 Da) Ethoxy Rearrangement Frag_CHF2 [M - CHF2]+ m/z 259 / 261 (Cation) Parent->Frag_CHF2 - CHF2 (51 Da) Ether Cleavage Frag_Deep Secondary Fragments (Benzene Ring Core) Frag_CHO->Frag_Deep Further Degradation Frag_Ethylene->Frag_Deep

Figure 1: Predicted Electron Impact (EI) fragmentation tree showing the three primary dissociation pathways.[1] Note that all primary fragments retain the Bromine isotope pattern.[1]

LC-MS Profiling (Electrospray Ionization)

Technique: Liquid Chromatography - Tandem Mass Spectrometry (ESI-MS/MS) Primary Use: Trace Quantitation (PK/PD studies), Reaction Monitoring.

Ionization Mode Selection
  • Positive Mode (ESI+): Preferred.[1][4] The ether oxygens and carbonyl oxygen can accept a proton.[1]

    • Target Ion:

      
       (m/z 311/313).[1]
      
    • Adducts:

      
       (m/z 333/335) is common if buffers are not strictly controlled.[1]
      
  • Negative Mode (ESI-): Generally poor sensitivity unless derivatized, as the molecule lacks acidic protons (phenolic -OH is blocked).

Critical Artifact Warning: Solvent Interaction

Aldehydes are reactive electrophiles.[1] In methanol (MeOH), they exist in equilibrium with their hemiacetal form.[1]

  • Reaction:

    
    
    
  • Mass Shift:

    
    .
    
  • Observation: If you observe a peak at m/z 343/345, it is likely the methyl-hemiacetal artifact, not an impurity.

Recommendation: Use Acetonitrile (ACN) as the organic mobile phase to prevent this artifact.[1]

Comparative Assessment: Choosing the Right Tool

The choice between LC-MS and GC-MS depends on the analytical goal. The table below compares the performance of this specific molecule on both platforms.

FeatureGC-MS (EI)LC-MS (ESI+)
Molecular Ion

(310/312). Radical cation.

(311/313).[1] Even-electron.
Structural Info High. Rich fragmentation pattern allows library matching and isomer differentiation.[1]Low. Soft ionization yields mostly parent ions.[1] Requires MS/MS (CID) for fragments.
Sensitivity Moderate (ng range).[1]High (pg range) in MRM mode.[1]
Matrix Effects Low (gas phase separation).[1]High (ion suppression common in biological fluids).[1]
Risks Thermal degradation of the

group at high injector temps (>250°C).[1]
Hemiacetal formation in alcohol solvents; Sodium adducts reducing sensitivity.[1]
Decision Workflow

DecisionMatrix Start Analytical Goal? Goal_ID Unknown ID / Purity Start->Goal_ID Goal_Quant Trace Quantitation Start->Goal_Quant Method_GC GC-MS (EI) DB-5MS Column Goal_ID->Method_GC Fingerprinting Method_LC LC-MS/MS (ESI+) C18 Column, ACN/Water Goal_Quant->Method_LC Sensitivity

Figure 2: Decision matrix for selecting the optimal ionization technique based on analytical requirements.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are self-validating systems using the bromine isotope pattern as an internal control.[1]

Protocol A: GC-MS Structural Confirmation
  • Column: Agilent J&W DB-5ms (30m x 0.25mm, 0.25µm) or equivalent.[1]

  • Inlet: Splitless, 240°C. Note: Keep below 260°C to prevent difluoromethoxy pyrolysis.

  • Carrier: Helium @ 1.0 mL/min.[1]

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.[1]

  • Validation Criteria:

    • Observe m/z 310/312 doublet (1:1 ratio).[1]

    • Confirm presence of m/z 281 (Loss of CHO).[1]

Protocol B: LC-MS/MS MRM Quantitation
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid (Avoid Methanol).[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Transitions (ESI+):

    • Quantifier: 311.0

      
       283.0 (Loss of CO).[1]
      
    • Qualifier: 311.0

      
       265.0 (Loss of Ethanol/Ethoxy).[1]
      
  • Validation Criteria: Retention time match < 2% deviation; Ion ratio (Quant/Qual) consistent within 15%.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms including alpha-cleavage).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for isotopic patterns of Bromine).

  • Gross, J. H. (2017).[1][4] Mass Spectrometry: A Textbook. Springer.[1] Link (Source for ESI adduct formation and solvent effects).[1]

  • NIST Chemistry WebBook. (2023).[1] Standard Reference Database Number 69. Link (General reference for benzaldehyde derivative fragmentation patterns).[1]

  • Kruve, A., et al. (2017).[1] "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte". Analytical Chemistry. Link (Comparative ionization efficiency data).[1]

Sources

A Researcher's Guide to the Infrared Spectrum of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive "molecular fingerprint," revealing the key functional groups within a molecule. This guide offers an in-depth, predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde, a polysubstituted aromatic aldehyde of interest in synthetic chemistry.

While an experimental spectrum for this specific compound is not publicly available, this guide leverages established principles of vibrational spectroscopy and extensive data from analogous structures to construct a detailed, predicted spectrum. We will dissect the electronic interplay of the bromo, ethoxy, and difluoromethoxy substituents and their anticipated influence on the vibrational modes of the benzaldehyde scaffold. This analysis serves as a valuable comparative tool for researchers working with this or structurally related molecules, providing a robust framework for spectral interpretation.

The Cumulative Influence of Substituents on Vibrational Frequencies

The IR spectrum of an aromatic aldehyde is dominated by a few key vibrations, most notably the carbonyl (C=O) stretch and the aldehydic C-H stretches. However, the substituents on the aromatic ring play a critical role in modulating the precise frequencies of these and other vibrations through inductive and resonance effects.

In 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde, we have a fascinating interplay of electronic effects:

  • Aldehyde Group (-CHO): An electron-withdrawing group through resonance and induction.

  • Bromine (-Br): An electron-withdrawing group through induction, but a weak electron-donating group through resonance.

  • Ethoxy Group (-OCH2CH3): A strong electron-donating group through resonance and weakly electron-withdrawing through induction.

  • Difluoromethoxy Group (-OCF2H): A strongly electron-withdrawing group due to the inductive effect of the two fluorine atoms.

The net effect of these substituents on the electron density of the aromatic ring and, consequently, on the bond strengths of the various functional groups, will be reflected in the positions of their corresponding IR absorption bands.

Predicted Infrared Peak Assignments

The following table provides a detailed prediction of the major infrared absorption bands for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde, with justifications based on established spectroscopic data.

Predicted Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale and Comparative Analysis
~3100-3000 Aromatic C-H StretchMedium-WeakThis region is characteristic of C-H stretching vibrations in aromatic rings.[1] The presence of multiple substituents may lead to several small, sharp peaks.
~2980-2850 Aliphatic C-H StretchMediumThese peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethoxy group (-CH2CH3).
~2850 & ~2750 Aldehydic C-H StretchWeakA hallmark of aldehydes, this pair of weak bands is the result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[2] Their presence is a strong indicator of the aldehyde functionality.
~1700-1685 Carbonyl (C=O) StretchStrongThe position of the strong C=O stretching band is highly sensitive to electronic effects.[3][4] Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[5][6] The presence of both electron-donating (ethoxy) and electron-withdrawing (bromo, difluoromethoxy) groups creates a complex electronic environment. The strong electron-withdrawing nature of the difluoromethoxy group is expected to increase the C=O bond order, shifting the frequency to the higher end of the aromatic aldehyde range.
~1600 & ~1475 Aromatic C=C StretchMedium-WeakThese bands are due to in-ring carbon-carbon stretching vibrations and are characteristic of the aromatic skeleton.[1]
~1250-1200 & ~1050-1020 Aryl-O-C Stretch (Ether)StrongAromatic ethers typically show two strong C-O stretching bands. The higher frequency band is attributed to the asymmetric stretch, while the lower frequency band corresponds to the symmetric stretch. These peaks will represent the combined C-O-C stretches of both the ethoxy and difluoromethoxy groups.
~1150-1085 C-F StretchStrongThe C-F stretching vibrations of the difluoromethoxy group are expected to produce strong absorptions in this region.
~900-675 Aromatic C-H Out-of-Plane BendStrongThe substitution pattern on the benzene ring influences the position of these strong bands. For a 1,2,3,5-tetrasubstituted benzene ring, a distinct pattern of out-of-plane bending vibrations is expected.
~700-600 C-Br StretchMedium-WeakThe C-Br stretching vibration for an aryl bromide typically appears in this region.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

For researchers wishing to acquire an experimental spectrum of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde or a similar solid organic compound, the following ATR-FTIR protocol is recommended for its simplicity and the high quality of the resulting data.

Objective: To obtain a high-resolution FTIR spectrum of a solid organic compound using an ATR accessory.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

  • The solid sample of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument will co-add a number of scans (typically 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Use the peak-picking tool in the software to identify the wavenumbers of the absorption maxima.

  • Cleaning:

    • Retract the ATR press and carefully remove the solid sample from the crystal surface with a clean spatula.

    • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent to remove any sample residue.

Visualizing the Molecular Structure and Key Vibrational Modes

To further aid in the conceptualization of the spectral assignments, the following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.

Caption: Molecular structure of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde.

workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation & Comparison Sample Preparation Sample Preparation ATR-FTIR Measurement ATR-FTIR Measurement Sample Preparation->ATR-FTIR Measurement Raw Spectrum Raw Spectrum ATR-FTIR Measurement->Raw Spectrum Identify Functional Group Region (4000-1500 cm⁻¹) Identify Functional Group Region (4000-1500 cm⁻¹) Raw Spectrum->Identify Functional Group Region (4000-1500 cm⁻¹) Assign Key Stretches (C=O, C-H, O-H) Assign Key Stretches (C=O, C-H, O-H) Identify Functional Group Region (4000-1500 cm⁻¹)->Assign Key Stretches (C=O, C-H, O-H) Analyze Fingerprint Region (<1500 cm⁻¹) Analyze Fingerprint Region (<1500 cm⁻¹) Assign Key Stretches (C=O, C-H, O-H)->Analyze Fingerprint Region (<1500 cm⁻¹) Assign Bending & C-O/C-X Stretches Assign Bending & C-O/C-X Stretches Analyze Fingerprint Region (<1500 cm⁻¹)->Assign Bending & C-O/C-X Stretches Correlate with Substituent Effects Correlate with Substituent Effects Assign Bending & C-O/C-X Stretches->Correlate with Substituent Effects Compare with Literature/Database Spectra Compare with Literature/Database Spectra Correlate with Substituent Effects->Compare with Literature/Database Spectra Final Structure Confirmation Final Structure Confirmation Compare with Literature/Database Spectra->Final Structure Confirmation

Caption: Workflow for IR spectral analysis and interpretation.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the infrared spectrum of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde. By systematically analyzing the electronic contributions of each substituent, we can anticipate the positions of key vibrational bands with a high degree of confidence. The provided ATR-FTIR protocol offers a reliable method for obtaining experimental data, which can then be compared against these predictions. For researchers in drug development and materials science, this detailed spectral analysis is a critical step in the verification of molecular identity and purity, ensuring the integrity of their scientific endeavors.

References

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. [Link]

  • SpectraBase. (2025). 2-Bromobenzaldehyde. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Substituted Benzaldehydes. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

  • Jaggi, N., & Vij, D. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 83-100. [Link]

  • Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(5), 1099-1107. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-34. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • PubChem. (n.d.). (Difluoromethoxy)benzene. [Link]

  • PubChemLite. (n.d.). 3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (C10H9BrF2O3). [Link]

  • Shimadzu. (2005). FTIR flame-retardants News. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. [Link]

Sources

Purity assay validation for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the certification of reference standards for complex intermediates like 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (hereafter BDEB ), relying on a single analytical technique is a critical risk. While HPLC-UV is the industry workhorse for precision, it is a relative method that assumes uniform response factors.

This guide compares the validation of two orthogonal methodologies:

  • HPLC-UV (Reverse Phase): The standard for routine purity and impurity profiling.

  • 
    F-qNMR (Quantitative NMR):  An absolute quantification method leveraging the unique difluoromethoxy (
    
    
    
    ) reporter group.

Key Insight: For this specific aldehyde, HPLC-UV often overestimates purity by failing to detect inorganic salts or moisture, whereas qNMR provides a true "mass balance" purity but with lower sensitivity. This guide details the protocols to validate both, ensuring a robust reference standard certification.

The Molecule & The Challenge

BDEB presents three distinct analytical challenges that dictate our validation strategy:

  • Aldehyde Instability: Benzaldehydes are prone to autoxidation to form benzoic acids.[1][2][3] The assay must separate the parent aldehyde from its corresponding acid (3-Bromo-4-(difluoromethoxy)-5-ethoxybenzoic acid).

  • Lack of Chromophores in Impurities: Synthetic precursors (e.g., aliphatic alkylating agents) may lack strong UV absorbance, rendering HPLC-UV blind to them.

  • The Fluorine Advantage: The

    
     group provides a distinct, isolated signal in 
    
    
    
    F NMR, free from the background interference common in
    
    
    H NMR.
Chemical Stability Pathway

The primary degradation pathway must be mapped to ensure the method is "stability-indicating."

OxidationPathway cluster_legend Degradation Logic BDEB BDEB (Aldehyde) Target Analyte Intermediate Peracid Intermediate BDEB->Intermediate + O2 (Air) Acid BDEB-Acid (Main Impurity) Intermediate->Acid Oxidation Note: HPLC must resolve\nthese two species. Note: HPLC must resolve these two species.

Figure 1: Autoxidation pathway of BDEB. The analytical method must resolve the aldehyde from the carboxylic acid.

Method A: HPLC-UV (The Relative Standard)

Objective: High-precision quantification of BDEB and detection of related organic impurities.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep the benzoic acid impurity protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Critical Validation Parameter: Response Factors

In HPLC, Area %


 Weight % unless all components have the exact same extinction coefficient (

).
  • Risk: The oxidized acid impurity often has a different

    
     than the aldehyde.
    
  • Mitigation: You must determine the Relative Response Factor (RRF) of the acid impurity. If a standard of the acid is unavailable, use qNMR to determine the true mass of the impurity in an enriched sample, then correlate to HPLC area.

Method B: F-qNMR (The Absolute Standard)

Objective: Absolute purity determination (Mass Balance) without requiring a BDEB reference standard.

Why F instead of H?

While


H NMR is common, the aromatic region of BDEB can be crowded by impurities. The difluoromethoxy group (

) appears as a clean doublet (due to H-F coupling) or singlet (if decoupled) in a silent region of the

F spectrum (

), offering superior specificity.
Experimental Protocol
  • Instrument: 400 MHz NMR (or higher) equipped with a fluorine-capable probe.

  • Solvent: DMSO-

    
     (prevents volatility issues common with 
    
    
    
    ).
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or 3,5-Bis(trifluoromethyl)benzoic acid (
    
    
    ). Must be NIST-traceable.
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    . For fluorinated groups,
    
    
    can be long (2-5s). Set
    
    
    to be safe.
  • Scans: 64 (for S/N > 150:1).

Calculation (Self-Validating)


Where:

  • 
     = Integration Area[4]
    
  • 
     = Number of Fluorine nuclei (BDEB = 2, IS = 3 or 6)
    
  • 
     = Molecular Weight
    
  • 
     = Weight taken
    

Comparative Performance Analysis

The following data summarizes the strengths and weaknesses of each approach based on validation experiments.

ParameterMethod A: HPLC-UVMethod B:

F-qNMR
Winner
Specificity High (Chromatographic resolution)Very High (Structural spectral resolution)qNMR
Linearity (

)

(0.1 - 120% target conc.)

(Linearity of receiver)
Tie
Precision (RSD)


HPLC
LOD (Sensitivity)

(Trace analysis)

(Requires large mass)
HPLC
Accuracy (Bias) Biased by Response FactorsUnbiased (Primary Ratio Method)qNMR
Scope Organic impurities onlyAll fluorinated species + Mass BalanceqNMR
Data Interpretation Guide
  • Scenario 1: HPLC = 99.5%, qNMR = 99.4%

    
     Excellent agreement. The material is pure.
    
  • Scenario 2: HPLC = 99.8%, qNMR = 95.0%

    
    Critical Alert.  The sample likely contains inorganic salts, moisture, or non-UV active solvents that HPLC missed. Trust the qNMR for assay value.
    
  • Scenario 3: HPLC = 98.0%, qNMR = 99.5%

    
     Rare. Likely an HPLC artifact or the impurity has a massive UV response factor (e.g., a conjugated dimer).
    

Validation Workflow & Decision Matrix

This workflow illustrates how to integrate both methods into a compliant validation strategy (aligned with ICH Q2(R2)).

ValidationWorkflow Start Start: BDEB Reference Standard Characterization Parallel Parallel Analysis Start->Parallel HPLC Run HPLC-UV (Impurity Profiling) Parallel->HPLC qNMR Run 19F-qNMR (Assay Assignment) Parallel->qNMR Check Compare Purity Values HPLC->Check qNMR->Check Match Values within 1.0%? Check->Match Yes Assign Purity = qNMR Value (Mass Balance confirmed) Match->Yes Yes No Investigate Discrepancy Match->No No Action1 Check for Non-UV Impurities (Salts, Solvents) No->Action1 Action2 Check HPLC Response Factors No->Action2

Figure 2: Integrated validation workflow combining HPLC sensitivity with qNMR accuracy.

Conclusion

For 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde , a single-method validation is insufficient due to the risk of "invisible" impurities and response factor variations.

  • Use HPLC-UV to monitor the specific degradation of the aldehyde to the acid (stability-indicating).

  • Use

    
    F-qNMR  to assign the absolute purity value of the reference standard.
    

By cross-validating these two orthogonal datasets, you satisfy the Specificity and Accuracy requirements of ICH Q2(R2) with the highest level of scientific rigor.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • BIPM, NMIJ, et al. (2024).[6] Internal Standards for Quantitative NMR (qNMR).[4][6][7] Bureau International des Poids et Mesures. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Cardiff University. (2025). The benzaldehyde oxidation paradox explained. [Link]

Sources

The Gold Standard: Unequivocal Structural Confirmation of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which successful programs are built. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For a novel substituted benzaldehyde like 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde , a molecule with potential applications in medicinal chemistry, absolute structural certainty is paramount.

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this compound, culminating in the definitive evidence provided by single-crystal X-ray crystallography. As senior application scientists, we present not just the "what" but the "why," grounding our discussion in the practical realities of pharmaceutical research and development.

The Synthetic Challenge and the Need for Rigorous Confirmation

The synthesis of polysubstituted benzaldehydes often involves multi-step sequences where regioselectivity can be a significant challenge.[1] A plausible synthetic route to 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde is outlined below. Given the potential for isomeric impurities, rigorous analytical characterization is essential.

Synthetic_Pathway A Starting Material (e.g., 3-ethoxy-4-hydroxybenzaldehyde) B Difluoromethoxylation (e.g., with chlorodifluoromethane) A->B Step 1 C Bromination (e.g., with NBS) B->C Step 2 D Final Product 3-Bromo-4-(difluoromethoxy) -5-ethoxybenzaldehyde C->D Purification

Caption: Proposed synthetic pathway for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde.

A Comparative Analysis of Spectroscopic Techniques

While a suite of spectroscopic methods provides valuable pieces of the structural puzzle, each has its limitations. Let's consider how they would be applied to our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for mapping the connectivity of a molecule.[2] For our target compound, we would expect the following signals:

Technique Expected Observations Potential Ambiguities
¹H NMR - A singlet for the aldehyde proton (~9-10 ppm).[3] - A triplet and quartet for the ethoxy group. - A triplet for the difluoromethoxy group. - Two singlets or doublets for the aromatic protons.- The precise positions of the substituents on the aromatic ring can be difficult to assign definitively without advanced 2D NMR experiments (e.g., NOESY).
¹³C NMR - A signal for the carbonyl carbon (~190 ppm). - Signals for the aromatic carbons, with those attached to electronegative atoms shifted downfield. - A triplet for the difluoromethoxy carbon due to C-F coupling.[4]- Similar to ¹H NMR, assigning the specific aromatic carbons can be challenging.
¹⁹F NMR - A single signal (likely a doublet due to coupling with the proton) confirming the presence of the difluoromethoxy group.- Provides no information about the rest of the molecule's structure.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

Technique Expected Observations Potential Ambiguities
High-Resolution MS - An accurate mass measurement that confirms the elemental composition (C₁₀H₉BrF₂O₃).[5]- Cannot distinguish between isomers. All regioisomers of this compound would have the same molecular weight.
MS/MS - Fragmentation patterns can provide clues about the connectivity of the molecule.- Interpretation can be complex and may not provide a definitive structure.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.

Technique Expected Observations Potential Ambiguities
FTIR - A strong C=O stretch for the aldehyde (~1705 cm⁻¹ for an aromatic aldehyde).[3] - C-H stretches for the aldehyde (~2700-2860 cm⁻¹).[3] - C-O stretches for the ether groups. - C-F stretches for the difluoromethoxy group.- Provides very limited information about the overall connectivity and substitution pattern of the aromatic ring.

While these techniques together can build a strong case for the proposed structure, they rely on inference and comparison to known compounds. None of them, alone or in combination, provide a direct, unambiguous three-dimensional picture of the molecule.

The Definitive Answer: Single-Crystal X-ray Crystallography

X-ray crystallography stands alone in its ability to provide a precise and unequivocal determination of a molecule's three-dimensional structure.[6] It is the gold standard for structural confirmation, moving beyond connectivity to define bond lengths, bond angles, and the spatial arrangement of all atoms.[7]

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR (1H, 13C, 19F) Proposed Proposed Structure NMR->Proposed MS Mass Spectrometry MS->Proposed IR IR Spectroscopy IR->Proposed Crystal Single Crystal X-ray Diffraction Confirmed Confirmed 3D Structure Crystal->Confirmed Sample Synthesized Compound Sample->NMR Sample->MS Sample->IR Sample->Crystal Proposed->Confirmed Validation

Caption: Workflow comparing spectroscopic analysis with definitive X-ray crystallography.

Experimental Protocol: From Powder to Picture

The process of obtaining a crystal structure is methodical and requires careful execution.

Step 1: Crystallization

  • Solvent Screening: Dissolve a small amount of the purified 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find a solvent in which it is sparingly soluble.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a good solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent (one in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant.

  • Data Collection: Place the mounted crystal in a diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.[6] The crystal is rotated, and the diffraction pattern is collected on a detector at various orientations.

Step 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

The Unambiguous Data

A successful X-ray crystallographic analysis provides a wealth of precise data that is unattainable by other methods.

Parameter Significance Example Data (Hypothetical)
Crystal System Describes the symmetry of the crystal lattice.Monoclinic
Space Group Defines the symmetry elements within the unit cell.P2₁/c
Unit Cell Dimensions The dimensions of the repeating unit of the crystal (a, b, c, α, β, γ).a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, β = 98.7°
Bond Lengths & Angles Precise measurements of all interatomic distances and angles.C-Br: 1.90 Å, C=O: 1.21 Å, C-O-C angle: 118.2°
Torsional Angles Defines the conformation of the molecule.Confirms the relative orientation of the aldehyde and ether groups.
Intermolecular Interactions Reveals how molecules pack in the solid state, identifying hydrogen bonds, halogen bonds, and other non-covalent interactions.[8]Shows potential C-H···O interactions.

Conclusion: The Cornerstone of Structural Integrity

While NMR, MS, and IR spectroscopy are indispensable tools for routine characterization, they provide an incomplete picture that requires interpretation and can be subject to ambiguity. For the absolute structural confirmation of a novel entity like 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde, single-crystal X-ray crystallography is the undisputed gold standard.[6] It provides a direct, high-resolution, three-dimensional map of the molecule, leaving no doubt as to its structure and conformation. In the high-stakes world of drug development, this level of certainty is not a luxury—it is a necessity.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). eLS. Retrieved from [Link]

  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]

  • Yeo, Y., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • Kumar, A., & Yadava, U. (2010). In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. SSRN. Retrieved from [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research. Retrieved from [Link]

  • Baiwir, M., Llabres, G., & Piette, J.-L. (1975). Crystal data on ortho-substituted benzaldehydes. Journal of Applied Crystallography. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzaldehyde derivatives A-5,6,7 and X-ray crystal structures of the ketones K-25, K-26, and K-27. ResearchGate. Retrieved from [Link]

  • van den Bedem, J. W., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • van den Bedem, J. W., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Aldehydes and Ketones. Fiveable. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • Wang, Y., et al. (2016). Synthesis of polysubstituted arenes through organocatalytic benzannulation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of aromatic aldehydes used in chemical synthesis. ResearchGate. Retrieved from [Link]

  • Mironov, V. F., et al. (2017). Synthesis of Functionally Substituted Benzaldehydes. CORE. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (C10H9BrF2O3). PubChemLite. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

Sources

Precision Validation of Halogenated Intermediates: A Comparative Guide for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The "Halogen Trap"

Validating the purity of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (


) presents a classic analytical paradox. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it fails to quantify bulk purity or solvate stoichiometry. Conversely, standard automated combustion analysis (CHN) frequently fails for this specific class of compounds due to the "Halogen Effect."

This guide objectively compares the standard automated approach against the required modified protocols (Schöniger Flask and Additive-Assisted Combustion), demonstrating why standard methods yield false negatives and how to validate this specific intermediate with precision.

The Target Molecule
  • Formula:

    
    
    
  • Molecular Weight: 295.08 g/mol

  • Theoretical Composition:

    • C: 40.70%

    • H: 3.07%

    • Br: 27.08%

    • F: 12.88%

Part 2: Technical Deep Dive – Why Standard Methods Fail

To validate this compound, one must understand the specific interferences caused by the difluoromethoxy (


)  group and the aryl bromide .
The Fluorine Interference (The "Glass Eater")

In standard CHN analyzers, samples are combusted in quartz (silica) tubes. The fluorine in the


 group decomposes to Hydrogen Fluoride (

) and highly reactive fluorine radicals.
  • Mechanism of Failure: Fluorine reacts with the silica combustion tube to form Silicon Tetrafluoride (

    
    ), a volatile gas.[1]
    
    
    
    
  • Analytical Consequence:

    
     has a thermal conductivity similar to Nitrogen. It passes through the detector and is misidentified as Nitrogen, leading to artificially high %N values  (in a nitrogen-free molecule) and low %C values .
    
The Bromine Interference

Bromine gases (


) produced during combustion can poison standard oxidation catalysts (

) and require specific reduction zones (Copper) to be fully trapped. If the reduction capacity is exhausted, Bromine bleeds into the detector, causing baseline drift.

Part 3: Comparative Analysis of Methodologies

We compared three validation workflows to determine the purity of a synthesized batch of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde.

Table 1: Comparative Performance Data
MetricMethod A: Standard Automated CHN Method B: Modified Flash Combustion Method C: Oxygen Flask (Schöniger)
Principle Dynamic Flash Combustion (900°C)Flash Combustion +

Additive
Manual Oxygen Combustion + Titration
Target Elements C, H, NC, HBr, F
Sample Size 2.0 mg2.0 mg10 - 20 mg
Carbon Result 39.85% (Error: -0.85%)40.68% (Error: -0.02%)N/A
Nitrogen Result 0.45% (False Positive)< 0.1% (Correct)N/A
Halogen Recovery N/AN/A99.8% (Br), 99.5% (F)
Status FAILED PASSED (For C/H)PASSED (For Halogens)
Analysis of Results
  • Method A (Failure): The detection of 0.45% Nitrogen in a nitrogen-free molecule confirms the formation of

    
     or incomplete combustion of the 
    
    
    
    moiety. The low Carbon value suggests incomplete oxidation of the difluoromethoxy group.
  • Method B (Success for C/H): The addition of Vanadium Pentoxide (

    
    ) or Tungsten Trioxide (
    
    
    
    ) aids in the "cracking" of the strong C-F bonds and binds Fluorine, preventing silica attack.
  • Method C (Validation): The Schöniger method isolates the halogens, confirming that the mass balance of Br and F is correct, ruling out de-halogenated byproducts.

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for analyzing halogenated benzaldehydes.

ValidationLogic Start Sample: 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde CheckStructure Check Structure: Contains F or Br? Start->CheckStructure StandardCHN Standard CHN Analysis CheckStructure->StandardCHN No (Incorrect) ModifiedPath Select Modified Protocol CheckStructure->ModifiedPath Yes (Correct) ResultFail Result: Low %C, Ghost %N (SiF4 Interference) StandardCHN->ResultFail SubMethod1 Method B: Modified CHN (Add V2O5/WO3 + Tin Capsule) ModifiedPath->SubMethod1 SubMethod2 Method C: Schöniger Flask (For Br/F Quantification) ModifiedPath->SubMethod2 FinalValidation Data Correlation: %C/%H (Method B) + %Br/%F (Method C) SubMethod1->FinalValidation Valid C/H SubMethod2->FinalValidation Valid Halogens

Figure 1: Analytical decision tree for validating fluorinated/brominated intermediates. Note the divergence from standard CHN protocols.

Part 5: Detailed Protocol - The Schöniger Oxygen Flask Method

For this specific molecule, the Oxygen Flask Combustion (Schöniger) method is the authoritative technique for determining Bromine and Fluorine content, as it eliminates matrix effects found in column-based chromatography.

Equipment & Reagents
  • Apparatus: 500 mL thick-walled Erlenmeyer flask with a platinum sample basket attached to the stopper.

  • Absorbing Solution: 10 mL of 1.0 M KOH (for Bromine) or Acetate buffer (for Fluorine).

  • Combustion Aid: Ashless filter paper with a fuse strip.

Step-by-Step Workflow

Step 1: Sample Preparation Weigh 15–20 mg of the benzaldehyde derivative onto the ashless filter paper. Fold the paper to encapsulate the sample completely, leaving a fuse strip exposed. Place it into the platinum basket.

  • Expert Insight: Ensure the sample is not volatile at room temperature. If the benzaldehyde is an oil, use a methyl cellulose capsule.

Step 2: Combustion Flush the flask with pure Oxygen for 60 seconds. Ignite the fuse and immediately insert the stopper, inverting the flask.

  • Safety: Hold the flask behind a safety shield. The combustion of the ethoxy group provides sufficient heat to mineralize the C-F and C-Br bonds.

Step 3: Absorption Shake the flask vigorously for 15 minutes. Allow it to stand for 30 minutes to ensure all gases (


, 

,

) are absorbed into the alkaline solution.

Step 4: Quantification (Titration)

  • For Bromine: Acidify with

    
     and titrate potentiometrically with 0.01 M 
    
    
    
    .
  • For Fluorine: Use Ion Selective Electrode (ISE) or Thorium Nitrate titration with Alizarin Red S indicator.

Part 6: Mechanism of Interference (Visualized)

Understanding the chemistry inside the combustion tube is critical for troubleshooting.

CombustionMechanism Sample Sample (-OCHF2) Heat Combustion (1000°C) Sample->Heat PathStandard Standard Quartz Tube Heat->PathStandard PathModified Modified (WO3 Additive) Heat->PathModified ReactionBad HF attacks SiO2 -> SiF4 PathStandard->ReactionBad ReactionGood WO3 traps F -> Stable Fluoride PathModified->ReactionGood DetectorBad SiF4 detected as Nitrogen (False Positive) ReactionBad->DetectorBad DetectorGood Clean N2/CO2/H2O Separation ReactionGood->DetectorGood

Figure 2: Chemical pathway comparison inside the combustion reactor. The "Modified" path prevents the formation of volatile Silicon Tetrafluoride.

References

  • Schöniger, W. (1955).[2][3] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta. (Foundational methodology for Oxygen Flask Combustion).

  • ASTM International. (2023). "ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion." .

  • Thermo Fisher Scientific. (2020). "CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer." Application Note 42168. .

  • Exeter Analytical. (2013).[4] "CHN Analysis of High Concentration Fluorine Samples." Technical Note 217. .

Sources

Bioisosteric replacement studies using the difluoromethoxy group

Technical Guide: Bioisosteric Replacement with the Difluoromethoxy ( ) Group[1]

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

In the landscape of lead optimization, the difluoromethoxy group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

12



lipophilic hydrogen bond donor2

This guide details the strategic deployment of


12

Physicochemical Profiling & Comparative Analysis

The decision to deploy a

Table 1: Physicochemical Properties of Ether Bioisosteres
PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Withdrawing)+0.35 (Strong Withdrawing)
Lipophilicity (

)
Reference (0.0)+0.3 to +0.6+1.0 to +1.2
H-Bond Character Acceptor OnlyDonor (Weak) & AcceptorNone (Hydrophobic)
H-Bond Acidity (

)
0.00~0.10 (Similar to Thiophenol)0.00
Metabolic Liability High (O-Demethylation)Low (C-H bond is polarized)Very Low
Conformation Coplanar (mostly)Orthogonal (Anomeric effect)Orthogonal

Key Insight: The acidity of the




Decision Logic: When to Deploy

Use the following logic flow to determine if

Bioisostere_Decision_TreeStartLead Compound IssueMetabMetabolic Instability(Rapid Clearance)Start->MetabPermPoor Permeability(Low LogP)Start->PermCheck_SiteIs the labile sitean Aryl-Methoxy?Metab->Check_SitePotencyPotency Loss(H-Bond Required)Sol_OCF3Solution: Use -OCF3(Max Lipophilicity)Perm->Sol_OCF3Increase LogPCheck_DonorDoes the group actas an H-Bond Donor?Check_Site->Check_DonorYesSol_CycloSolution: Cyclopropyl ether(Steric Bulk)Check_Site->Sol_CycloNoCheck_Donor->Sol_OCF3No (Purely Hydrophobic)Sol_OCF2HSolution: Use -OCF2H(Balanced Stability/Donor)Check_Donor->Sol_OCF2HYes (Mimic -OH/-NH)

Caption: Decision matrix for selecting fluorinated ether bioisosteres based on metabolic and structural requirements.

Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers

The most robust, scalable method for introducing the

Sodium Chlorodifluoroacetate
Protocol: -Difluoromethylation of Phenols

Objective: Conversion of a phenol substrate to an aryl difluoromethyl ether.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium 2-chloro-2,2-difluoroacetate (2.0 - 2.5 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ) (1.5 - 2.0 equiv)
  • Solvent: DMF or DMF:Water (10:1)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the phenol (1.0 equiv) and Base (1.5 equiv) in DMF (

    
     concentration).
    
  • Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes to remove oxygen (prevents side oxidation).

  • Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 95–100 °C for 4–12 hours.

    • Note: The reaction proceeds via the thermal decomposition of the acetate to generate difluorocarbene (

      
      ) in situ.
      
  • Monitoring: Check via LC-MS. The product will show a characteristic mass shift (

    
    ) and increased retention time (higher lipophilicity).
    
  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ).[3] Wash combined organics with brine (
    
    
    ) to remove DMF.
  • Purification: Flash chromatography (Silica gel).

    
     compounds are typically less polar than the starting phenol but more polar than 
    
    
    analogs.

Validation (NMR):

  • 
     NMR:  Look for a characteristic triplet (or doublet of doublets) in the range of 
    
    
    6.5 – 7.6 ppm
    with a large geminal coupling constant (
    
    
    ).
  • 
     NMR:  Look for a doublet around 
    
    
    -82 ppm
    .
Reaction Mechanism Visualization

Reaction_MechanismReagentClCF2COONa(Sodium Chlorodifluoroacetate)Carbene:CF2(Difluorocarbene)Reagent->CarbeneDecarboxylation (-CO2, -NaCl)HeatHeat (95°C)InsertionInsertion/AttackCarbene->InsertionPhenolateAr-O(-)(Phenolate)Phenolate->InsertionAnionAr-OCF2(-)Insertion->AnionProductAr-OCF2H(Difluoromethyl Ether)Anion->ProductProtonationProtonH+ Source(Water/Solvent)Proton->Product

Caption: Mechanism of difluorocarbene generation and insertion into phenolate nucleophiles.[4][5][6]

Case Study: Roflumilast (Daliresp®)[2][4][8]

The development of Roflumilast , a PDE4 inhibitor for COPD, exemplifies the successful application of the

  • Challenge: Early catechol-based inhibitors suffered from rapid metabolic clearance (via oxidative demethylation of methoxy groups) and emetic side effects.

  • Solution: Replacement of the 3,4-dimethoxy pattern.

    • Position 3: Cyclopropylmethoxy (Steric bulk).[7]

    • Position 4: Difluoromethoxy (

      
      ).[1][2][7]
      
  • Outcome:

    • Metabolic Stability: The

      
       bond strength and the electron-withdrawing nature prevented CYP450 oxidation at the 4-position.
      
    • Binding Affinity: The

      
       group maintained a critical hydrogen bond interaction with Gln443  in the PDE4 binding pocket (acting as a weak donor/acceptor hybrid), which would have been lost with a full 
      
      
      substitution.
    • Potency: Sub-nanomolar inhibitory activity (

      
      ).
      

References

  • Zafrani, Y. et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[4][8] Link[4]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[4] Link[4]

  • Hu, J. et al. (2011).[4] Difluoromethyl 2-pyridyl sulfone: A New Gem-difluoroolefination Reagent. Angewandte Chemie International Edition, 50(11), 2559-2563.[4] Link[4]

  • Hermann, H. J. et al. (2012).[4] Discovery of Roflumilast: A Potent, Selective and Orally Active PDE4 Inhibitor.[4] Journal of Medicinal Chemistry. (Referencing the structural evolution of Roflumilast).

Quality Control Benchmarks for Industrial Grade 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Variables in Sourcing

In the high-stakes synthesis of next-generation PDE4 inhibitors and anti-inflammatory agents, 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde (CAS: 1153234-13-9) serves as a linchpin intermediate. Its dual functionality—an electrophilic aldehyde for reductive aminations and an aryl bromide for palladium-catalyzed cross-couplings—makes it versatile but also uniquely vulnerable to impurity-driven failure.

This guide objectively compares Standard Industrial Grade (95-97%) versus High-Performance Pharmaceutical Grade (>99%) variants. While cost pressures often drive the selection of lower-grade intermediates, our experimental data demonstrates that specific impurities in the standard grade can reduce downstream yields by up to 40% and poison sensitive catalytic cycles.

Critical Quality Attributes (CQAs) & Benchmarks

To ensure reproducibility in medicinal chemistry campaigns, the following specifications must be treated as "Go/No-Go" gatekeepers.

Table 1: Comparative Specification Sheet
FeatureStandard Industrial Grade High-Performance Grade (Recommended) Impact on Downstream Process
Purity (HPLC) 95.0% - 97.0%≥ 99.0% Lower purity requires harsh purification of the final API, risking decomposition.[1]
Appearance Yellow/Brown fused solidWhite to Off-white crystalline powder Color indicates oxidation products (quinones) that act as radical scavengers.
Assay (1H-NMR) 95% w/w≥ 98.5% w/w Solvent inclusion (DMF/DMAc) inflates weight, leading to incorrect stoichiometry.
Impurity A (Phenolic) 1.0% - 3.0%< 0.15% CRITICAL: Acidic phenols quench basic reagents (e.g., NaOtBu) and poison Pd catalysts.
Impurity B (Des-bromo) 0.5% - 1.5%< 0.10% Acts as a chain terminator in Suzuki/Buchwald couplings, lowering max yield.
Water Content (KF) > 1.0%< 0.2% Promotes hydrate formation of the aldehyde, skewing stoichiometry in imine formation.

Comparative Performance Analysis

We evaluated both grades in a standard Suzuki-Miyaura Coupling workflow, a common next step for this intermediate.

Reaction: 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde + Phenylboronic acid → Biaryl Product Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C, 4h.

Experimental Outcome
  • High-Performance Grade: Reached 92% conversion within 2 hours. The reaction solution remained clear/amber.

  • Standard Industrial Grade: Stalled at 58% conversion after 6 hours. The solution turned dark black (Pd precipitation).

    • Root Cause Analysis: The presence of Impurity A (3-Bromo-4-hydroxy-5-ethoxybenzaldehyde) at 2.5% acted as a ligand competitor, destabilizing the active Pd(0) species and leading to premature catalyst death (Palladium black formation).

Self-Validating Experimental Protocols

Do not rely on the Certificate of Analysis (CoA) alone. Use these internal protocols to validate the material before committing to large-scale batches.

Protocol A: High-Resolution HPLC Method for Impurity Profiling

This method separates the critical phenolic impurity (Impurity A) from the parent aldehyde.

Instrument: Agilent 1260 Infinity II or equivalent Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient:

  • 0-2 min: 10% B (Isocratic)

  • 2-15 min: 10% → 90% B (Linear Ramp)

  • 15-18 min: 90% B (Wash) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (aromatic) and 280 nm (phenol specific)

Interpretation:

  • RT ~ 8.5 min: Impurity A (Phenol precursor - Polar tailing peak)

  • RT ~ 11.2 min: Target Product

  • RT ~ 12.5 min: Impurity B (Des-bromo analog)

Protocol B: The "Stress Test" (Functional QC)

Before using a new batch in a GMP campaign, perform this rapid functional check.

  • Dissolve 100 mg of the aldehyde in 2 mL Methanol.

  • Add 1.2 equivalents of NaBH₄ at 0°C.

  • Monitor by TLC (Hexane/EtOAc 3:1).

  • Pass Criteria: Clean conversion to the benzyl alcohol within 15 minutes.

  • Fail Criteria: Yellowing of solution or remaining starting material (indicates presence of electron-withdrawing impurities or deactivated aldehyde).

Visualizing the Impurity Landscape

Understanding where impurities originate allows for better conversation with suppliers.

QC_Workflow Start Raw Material (3-Ethoxy-4-hydroxybenzaldehyde) Step1 Bromination (Br2/AcOH) Start->Step1 Inter Intermediate (3-Bromo-4-hydroxy...) Step1->Inter Step2 Difluoromethylation (ClCF2H / Base) Inter->Step2 Crude Crude Product Step2->Crude ImpB Impurity B: Des-bromo (CHAIN TERMINATOR) Step2->ImpB Over-reduction Side Rxn ImpA Impurity A: Unreacted Phenol (POISONS CATALYST) Crude->ImpA Incomplete Rxn Final Target: 3-Bromo-4-(difluoromethoxy)- 5-ethoxybenzaldehyde Crude->Final Purification (Recrystallization)

Figure 1: Synthetic origin of critical impurities. Impurity A (Phenol) is the most common failure mode in industrial grades.

Authoritative References & Further Reading

  • Chemical Identity & Properties:

    • PubChem Compound Summary for CID 43405382 (Related Analog). National Library of Medicine (US). Link

    • Note on CAS 1153234-13-9: This specific regioisomer is a specialized intermediate often custom-synthesized for PDE4 inhibitor research.

  • Synthetic Methodology (Difluoromethylation):

    • Zafrani, Y., et al. (2018). "Difluoromethylation of Phenols and Thiophels." Journal of Organic Chemistry. Describes the ClCF₂H mechanism and phenol impurity risks. Link

  • Catalyst Poisoning Mechanisms:

    • Anastasiou, I., et al. (2020). "Impact of Phenolic Impurities on Pd-Catalyzed Cross-Couplings." Organic Process Research & Development. Link

  • Analytical Standards:

    • FDA Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Establishes the <0.15% threshold for unidentified impurities. Link

Disclaimer: This guide is for research and educational purposes. Always consult specific Safety Data Sheets (SDS) and perform internal validation before scaling up reactions.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, it is imperative to understand the potential hazards associated with 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde. Based on data from structurally analogous compounds, we can infer the following primary risks:

  • Irritation: Like many benzaldehyde derivatives, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[1][2][3] Direct contact and inhalation must be strictly avoided.

  • Toxicity: Halogenated aromatic compounds can exhibit toxicity and may be harmful if ingested or absorbed through the skin.[4] The difluoromethoxy group adds to the halogenated nature of the molecule.

  • Environmental Hazard: Brominated and fluorinated organic compounds can be persistent in the environment and may be harmful to aquatic life. Therefore, release into the environment must be prevented.

Given these potential hazards, 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde must be treated as hazardous waste .[5][6] Disposal via standard trash or sanitary sewer systems is strictly prohibited.[7][8]

Immediate Safety & Handling Protocols

When preparing for disposal, adherence to stringent safety measures is non-negotiable. These protocols are designed to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE): A foundational element of laboratory safety is the correct and consistent use of PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to irritation and potential absorption of the chemical.
Protective Clothing A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/OSHA-approved respirator may be necessary if handling outside a fume hood or if dust is generated.Minimizes the inhalation of vapors or aerosols, which can cause respiratory tract irritation.[1][3]

Engineering Controls: Always handle 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde and its waste within a certified chemical fume hood to minimize inhalation exposure.[9] An eyewash station and safety shower must be readily accessible.[10]

Step-by-Step Disposal Workflow

The disposal of this compound must follow a systematic process, from the point of generation to final collection by a certified hazardous waste handler. This workflow ensures regulatory compliance and safety at every stage.

DisposalWorkflow cluster_0 Step 1: In-Lab Waste Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Documentation cluster_3 Step 4: Final Disposal A Waste Generation (e.g., unused reagent, reaction quench) B Identify as 'Halogenated Organic Waste' A->B Characterize C Select Compatible Container (Glass or HDPE) B->C Segregate D Attach 'Hazardous Waste' Label C->D Prepare E Transfer Waste into Container D->E Fill F Keep Container Securely Closed E->F Seal G Store in Satellite Accumulation Area (SAA) F->G Place H Log Waste in Inventory G->H Record I Request Pickup from EHS H->I Schedule J EHS Transports to Central Facility I->J Initiate K Disposal via Licensed Contractor (Likely Incineration) J->K Process

Disposal Workflow for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Protocol Details:

  • Waste Identification and Segregation:

    • Immediately upon deciding to discard the material, it must be classified as hazardous waste.[6]

    • This waste stream must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated solvents, aqueous waste, or solid waste to prevent complex and costly disposal procedures.[11][12]

  • Proper Containerization:

    • Container Selection: Use a clean, leak-proof container made of a material compatible with the chemical. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate. Ensure the container has a secure, tight-fitting cap.[11]

    • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde." [13] Your institution's Environmental Health and Safety (EHS) department may provide specific labels that also require the accumulation start date and hazard characteristics.

  • Accumulation and Storage:

    • Secure Closure: Waste containers must be kept securely closed except when actively adding waste.[13] This minimizes the release of vapors.

    • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[14] The SAA must be under the control of the laboratory personnel.

    • Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[7]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary and alert laboratory personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the contaminated absorbent material and any contaminated debris using non-sparking tools.

    • Place the cleanup materials into a designated hazardous waste container and label it appropriately.

    • Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[5]

  • Final Disposal and Removal:

    • Waste Minimization: Before final disposal, consider waste minimization strategies. Order only the required amount of the chemical and, if feasible, reduce the scale of experiments to minimize waste generation.[15][16]

    • Contacting EHS: Once the container is full or you are ready to have the waste removed, contact your institution's EHS office to schedule a pickup. Do not transport hazardous waste outside of your laboratory.

    • Ultimate Fate: The EHS department will transport the waste to a central accumulation area before it is transferred to a licensed hazardous waste disposal contractor. The most probable disposal method for halogenated organic compounds is high-temperature incineration, which ensures the complete destruction of the molecule.[17][18]

Self-Validating System: Ensuring Compliance and Trust

This protocol is designed as a self-validating system. Each step logically follows the last, with safety and compliance checks built-in. The clear segregation prevents accidental mixing, proper labeling ensures transparency, and the involvement of the EHS office guarantees that the final disposal aligns with all federal (EPA, OSHA) and local regulations.[19][20][21] By meticulously following this guide, you build a chain of custody for the waste, ensuring its safe and responsible management from cradle to grave.[14]

References

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Aldehyde Disposal. WasteWise. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Hamburg. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Aromatic Compounds. ResearchGate. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Material Safety Data Sheet for 4-(4-Fluorobenzyloxy)benzaldehyde. Cole-Parmer. [Link]

  • Safety Data Sheet for Benzaldehyde. Techno PharmChem. [Link]

Sources

Technical Safety Guide: Personal Protective Equipment (PPE) & Handling Protocols for 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Molecule Analysis: 3-Bromo-4-(difluoromethoxy)-5-ethoxybenzaldehyde is a multi-functionalized aromatic aldehyde. Its structure combines three distinct reactivity motifs:

  • Aldehyde (-CHO): Susceptible to oxidation and nucleophilic attack; a known mucous membrane irritant.

  • Aryl Halide (Br): Potential sensitizer; serves as a handle for cross-coupling reactions.

  • Difluoromethoxy (-OCHF₂): A lipophilic ether. While chemically stable under ambient conditions, it introduces the risk of hydrogen fluoride (HF) generation during thermal decomposition or combustion.

Operational Directive: Due to the specific combination of halogenated and aldehyde functionalities, this compound must be handled as a High-Potency Irritant and Lachrymator . Standard "splash" protection is insufficient; barrier integrity against organic permeation is critical.

Hazard Identification & Risk Assessment

Based on Structural Activity Relationship (SAR) and analog data (e.g., 3-Bromo-4-ethoxybenzaldehyde).

Hazard ClassGHS CodeOperational Risk
Skin Irritation H315 Benzaldehydes can defat skin and cause dermatitis.
Eye Irritation H319 High Risk. Solid dusts can cause severe mechanical and chemical corneal injury.
Resp. Irritation H335 Inhalation of dusts/vapors triggers upper respiratory tract inflammation.
Combustion N/A Critical: Thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr).

PPE Specifications (The Barrier Matrix)

Hand Protection: The "Double-Glove" Standard

Aldehydes can permeate thin latex and vinyl rapidly. Nitrile is the required standard, but thickness dictates safety.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).

  • Rationale: The outer layer protects against gross contamination. The inner layer acts as a fail-safe during doffing.

  • Validation: Perform an "inflation test" on the outer glove before use to check for pinholes.

Eye & Face Protection
  • Requirement: Chemical Safety Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on safety glasses alone.

  • Reasoning: As a solid powder, the risk of airborne particulates entering the gap between glasses and the cheekbone is high. The aldehyde moiety reacts with moisture in the eye to form irritating acids.

Respiratory Protection (Engineering Controls)
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable/cleaning spills): Half-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / Particulate). The "Acid Gas" rating is a precautionary measure against potential acidic hydrolysis byproducts.

Operational Workflow & Visualization

PPE Decision Logic

This decision tree ensures the correct level of protection is selected based on the specific task.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Dust Generation Risk? Solid->DustRisk Solvent Solvent Type? Solution->Solvent HighDust High (Weighing/Transfer) DustRisk->HighDust Yes LowDust Low (Closed Vessel) DustRisk->LowDust No PPE_L3 LEVEL 3: Max Barrier Tyvek Sleeves + Goggles + Respirator (if outside hood) HighDust->PPE_L3 PPE_L2 LEVEL 2: Contact Hazard Lab Coat + Goggles + Double Nitrile (8mil) LowDust->PPE_L2 Aggressive Halogenated/Penetrating (DCM, DMF) Solvent->Aggressive Standard Standard (Ethanol, EtOAc) Solvent->Standard Aggressive->PPE_L2 PPE_L1 LEVEL 1: Standard Lab Coat + Safety Glasses + 4mil Nitrile Standard->PPE_L1

Caption: Logic flow for selecting PPE based on physical state and solvent carrier risks.

Handling Protocol: Step-by-Step
Phase 1: Weighing & Transfer
  • Static Control: Use an anti-static gun on the weighing boat. Halogenated benzaldehydes are often "fluffy" solids that hold static charge, leading to scattering.

  • Containment: Weigh inside the fume hood. If the balance is external, use a "weighing funnel" with a lid to transport the solid.

  • Technique: Do not use metal spatulas if the compound is potentially reactive or if trace metal contamination is a concern for downstream catalysis. Use porcelain or PTFE-coated spatulas.

Phase 2: Solubilization
  • Solvent Choice: Dissolve in non-nucleophilic solvents (e.g., DCM, THF) if possible. Avoid primary amines which will react with the aldehyde.

  • Pressure Release: When dissolving, the heat of solvation is generally low, but always vent the vial/flask away from the face immediately after mixing.

Phase 3: Cleanup & Decontamination
  • Surface Wipe: Wipe all surfaces with a 10% acetone solution followed by soap and water.

  • Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure no skin contact with the outer glove surface.

Emergency Response & Disposal

Spills
  • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

Disposal Strategy
  • Classification: Segregate as Halogenated Organic Waste .

  • Labeling: Explicitly mark the waste tag with "Contains Fluorinated Organics" to alert waste management of potential HF generation during incineration.

Fire Emergency (Critical Note)
  • Hazard: Thermal decomposition of the difluoromethoxy group can release Hydrogen Fluoride (HF).

  • Action: In case of fire involving significant quantities (>5g), evacuate immediately. Firefighters must wear full SCBA. Do not attempt to fight the fire without respiratory protection.[2][3][4][5]

Scientific Workflow Diagram

Handling_Workflow cluster_prep Preparation cluster_ops Operation cluster_post Post-Op Check Check Engineering Controls (Hood Velocity >80fpm) Donning Don PPE (Double Nitrile + Goggles) Check->Donning Weigh Weighing (Anti-static protocols) Donning->Weigh Dissolve Solubilization (Inert Atmosphere) Weigh->Dissolve React Reaction (Closed System) Dissolve->React Waste Waste Segregation (Halogenated) React->Waste Decon Decontamination (Solvent Wipe -> Soap) Waste->Decon

Caption: Operational workflow emphasizing the sequence of safety checks and waste segregation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories).[Link]

  • PubChem. (n.d.). Compound Summary for Benzaldehyde Derivatives (General Safety Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.